2-Bromo-1,4-dimethoxy-3-methyl-naphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,4-dimethoxy-3-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2/c1-8-11(14)13(16-3)10-7-5-4-6-9(10)12(8)15-2/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXIIJPKDYZUBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1Br)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303335 | |
| Record name | 2-bromo-1,4-dimethoxy-3-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53772-33-1 | |
| Record name | NSC157901 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-1,4-dimethoxy-3-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene, a key intermediate in the synthesis of Vitamin K2. The document details its chemical and physical properties, provides a putative experimental protocol for its synthesis, and outlines its application in the formation of the menaquinone backbone. Safety and handling procedures are also summarized. This guide is intended to serve as a valuable resource for researchers and professionals involved in synthetic organic chemistry and drug development, particularly in the field of vitamin synthesis.
Chemical Identity and Properties
This compound is an aromatic organic compound with the chemical formula C13H13BrO2. It is a key building block in the synthesis of Vitamin K2, a vital nutrient involved in blood coagulation and bone metabolism.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-Bromo-1,4-dimethoxy-3-methylnaphthalene | --INVALID-LINK-- |
| Synonyms | 2-Bromo-3-methyl-1,4-dimethoxynaphthalene, NSC 157901 | --INVALID-LINK--, PubChem |
| CAS Number | 53772-33-1 | --INVALID-LINK-- |
| Molecular Formula | C13H13BrO2 | --INVALID-LINK-- |
| Molecular Weight | 281.15 g/mol | --INVALID-LINK--, PubChem |
| Appearance | Neat | --INVALID-LINK-- |
| Boiling Point | 371.2°C at 760 mmHg (Predicted) | --INVALID-LINK-- |
| Density | 1.378 g/cm³ (Predicted) | --INVALID-LINK-- |
| Flash Point | 166.5°C (Predicted) | --INVALID-LINK-- |
| Refractive Index | 1.601 (Predicted) | --INVALID-LINK-- |
Table 2: Spectroscopic Data (Predicted)
| Type | Data |
| ¹H NMR | Predicted shifts would show aromatic protons, two methoxy group signals, and a methyl group signal. |
| ¹³C NMR | Predicted shifts would include aromatic carbons, two methoxy carbons, and one methyl carbon. |
| Mass Spectrum | Expected molecular ion peaks at m/z 280 and 282 for the bromine isotopes. |
| Infrared (IR) | Expected peaks for C-H (aromatic and aliphatic), C=C (aromatic), and C-O-C (ether) bonds. |
Synthesis of this compound
Putative Experimental Protocol: Bromination of 1,4-dimethoxy-2-methylnaphthalene
This protocol describes the electrophilic aromatic substitution of 1,4-dimethoxy-2-methylnaphthalene to yield this compound.
Materials:
-
1,4-dimethoxy-2-methylnaphthalene
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1,4-dimethoxy-2-methylnaphthalene (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
To this solution, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature while stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, remove the glacial acetic acid under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the ethereal solution twice with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Application in Vitamin K2 Synthesis
This compound is a crucial intermediate in the synthesis of Vitamin K2, specifically in the formation of the menaquinone side chain. It serves as a precursor to a Grignard reagent, which then undergoes a coupling reaction.
Experimental Workflow: Synthesis of Vitamin K2 Precursor
The following workflow outlines the conversion of this compound to a key precursor for Vitamin K2.
Caption: Synthesis workflow from this compound to Vitamin K2.
Experimental Protocol: Grignard Reagent Formation and Coupling
This protocol details the formation of the Grignard reagent from this compound and its subsequent coupling reaction.
Materials:
-
This compound
-
Magnesium turnings
-
Dry Tetrahydrofuran (THF)
-
1,2-Dibromoethane (activator)
-
Geranyl bromide
-
Appropriate catalyst (e.g., a tetrachloroferrate complex)
-
Anhydrous work-up reagents
Procedure:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add dry THF to the magnesium turnings.
-
Add a small amount of an activator, such as 1,2-dibromoethane, to initiate the reaction.
-
Prepare a solution of this compound in dry THF.
-
Slowly add the solution of the aryl bromide to the activated magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, stir the mixture until the magnesium is consumed to form the Grignard reagent, 2-(1,4-dimethoxy-3-methylnaphthalen-2-yl)magnesium bromide.
-
In a separate flask, prepare a solution of geranyl bromide and the coupling catalyst in dry THF.
-
Slowly add the freshly prepared Grignard reagent to the geranyl bromide solution at a controlled temperature (often sub-ambient).
-
Allow the reaction to proceed to completion, monitoring by TLC.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it to obtain the crude coupled product.
-
Purify the product using column chromatography.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Table 3: Hazard Information
| Hazard Statement | Precautionary Statement | Source |
| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. | Fisher Scientific |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | Fisher Scientific |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | Fisher Scientific |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Fisher Scientific |
General Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a dry and cool place.
Conclusion
This compound is a valuable synthetic intermediate with a primary application in the pharmaceutical industry for the synthesis of Vitamin K2. This guide has provided a detailed overview of its chemical properties, a putative synthesis protocol, and its role in the construction of the menaquinone structure. While experimental spectroscopic data for this specific compound is not widely published, the provided information serves as a solid foundation for researchers working with this molecule. Adherence to proper safety protocols is essential when handling this compound.
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene, a key intermediate in the synthesis of Vitamin K2. This document details the physicochemical properties, synthesis, and spectroscopic characterization of this pivotal compound.
Core Compound Properties
This compound is a brominated derivative of a naphthalene core, functionalized with two methoxy groups and one methyl group. These structural features are crucial for its role in the synthesis of menaquinones, a class of compounds vital for various biological processes.[1][2]
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 53772-33-1 | [2] |
| Molecular Formula | C₁₃H₁₃BrO₂ | [1][2] |
| Molecular Weight | 281.15 g/mol | [1] |
| Synonyms | 2-Bromo-3-methyl-1,4-dimethoxynaphthalene, NSC 157901 | [1] |
Synthesis Protocol
Conceptual Synthesis Workflow:
Conceptual Synthesis of this compound.
Detailed Experimental Protocol (Adapted from the synthesis of 2-bromo-1,4-dimethoxynaphthalene[3]):
-
Dissolution: Dissolve the starting material, 1,4-dimethoxy-2-methylnaphthalene, in glacial acetic acid at room temperature.
-
Bromination: To the stirred solution, add a stoichiometric equivalent of bromine, also dissolved in glacial acetic acid, dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.
-
Extraction: Extract the product into an organic solvent such as diethyl ether.
-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.
Spectroscopic Data for Structure Elucidation
While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from the analysis of structurally related compounds and theoretical predictions.
Expected ¹H NMR Spectral Data:
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring system, the methoxy protons, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons would be diagnostic for the substitution pattern.
Expected ¹³C NMR Spectral Data:
The carbon NMR spectrum will provide key information on the carbon framework. Distinct signals are expected for the quaternary carbons (including those bearing the bromo, methoxy, and methyl groups) and the protonated aromatic carbons.
Expected Mass Spectrometry Data:
Mass spectrometry would confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak and any bromine-containing fragment ions.
Role in Vitamin K2 Synthesis
This compound serves as a crucial building block in the chemical synthesis of Vitamin K2 (menaquinones). The protected naphthalene core of this intermediate allows for the regioselective introduction of the isoprenoid side chain, a key step in constructing the final menaquinone structure.
Vitamin K2 Synthesis Pathway Overview:
Role of the title compound in the synthesis of Vitamin K2.
The synthesis of different menaquinones (MK-n) can be achieved by coupling this compound with the appropriate length isoprenoid side chain. Subsequent deprotection of the methoxy groups and oxidation to the quinone form yields the final Vitamin K2 product. This synthetic route is a cornerstone for producing various forms of Vitamin K2 for research and pharmaceutical applications.
References
An In-depth Technical Guide to 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene
CAS Number: 53772-33-1
This technical guide provides a comprehensive overview of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene, a key intermediate in the synthesis of Vitamin K2. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data on its chemical properties, synthesis, and its pivotal role in the production of menaquinones.
Chemical and Physical Properties
This compound is a substituted naphthalene derivative. Its quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₃BrO₂ | [1] |
| Molecular Weight | 281.15 g/mol | [2][3] |
| CAS Number | 53772-33-1 | [1][2] |
| IUPAC Name | 2-bromo-1,4-dimethoxy-3-methylnaphthalene | [1] |
| Synonyms | 2-Bromo-3-methyl-1,4-dimethoxynaphthalene, NSC 157901 | [3] |
| Appearance | Neat | [3] |
Synthesis of this compound
The synthesis of this compound is a crucial step in the broader synthesis of Vitamin K2, specifically Menaquinone-7 (MK-7). A widely referenced method is a modification of the procedure described by Adams et al. (1941).[4]
Experimental Protocol: Modified Adams Method
This protocol outlines the preparation of the Grignard reagent from this compound, a key step in the synthesis of the Vitamin K2 side chain.
Materials:
-
Magnesium turnings
-
Dry Tetrahydrofuran (THF)
-
1,2-dibromoethane
-
This compound
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine magnesium turnings (0.37 g, 15.3 mmol) with dry THF.
-
Add 30 μl of 1,2-dibromoethane via syringe to initiate the Grignard reaction.
-
Allow the mixture to stand for 30 minutes.
-
To this activated magnesium, a solution of this compound in dry THF is added dropwise to form the corresponding Grignard reagent. This reagent is then used in subsequent coupling reactions to build the isoprenoid side chain of Vitamin K2.
Role in Vitamin K2 (Menaquinone-7) Synthesis
This compound serves as a protected form of the menadione nucleus, which is the core structure of Vitamin K. The bromo-substituent provides a reactive handle for the introduction of the isoprenoid side chain via cross-coupling reactions, a key step in the convergent synthesis of Menaquinone-7.[5]
The overall workflow for the synthesis of Menaquinone-7, highlighting the role of this compound, is depicted in the following diagram.
Biological Activity and Toxicological Information
Currently, there is a significant lack of publicly available information regarding the specific biological activity, mechanism of action, and toxicological profile of this compound itself. Its primary role in scientific literature is as a chemical intermediate.
While studies exist on the biological activities of related compounds, such as the anticancer properties of certain naphthalene-1,4-dione analogues and the toxicology of naphthalene and methylnaphthalenes, these findings cannot be directly extrapolated to this compound.[6][7] The presence and position of the bromo and dimethoxy groups can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.
Therefore, any research or drug development efforts involving this compound should be preceded by thorough in vitro and in vivo toxicological and pharmacological assessments to establish its safety and biological effects.
Conclusion
This compound is a well-established and critical intermediate in the chemical synthesis of Vitamin K2. Its synthesis is documented, and its role in the construction of the menaquinone backbone is clear. However, a notable gap exists in the understanding of its own biological properties. For professionals in drug development, while this compound is a valuable synthetic tool, its direct pharmacological potential and safety profile remain to be elucidated through dedicated research.
References
- 1. 2-Bromo-1,4-dimethoxy-3-methylnaphthalene | C13H13BrO2 | CID 292240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. US9012693B2 - Process for the preparation of vitamin K2 - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
The Discovery and Enduring Legacy of Substituted Naphthalenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Naphthalene, the simplest polycyclic aromatic hydrocarbon, has captivated chemists for over two centuries. Its discovery in the early 19th century from coal tar marked the beginning of a rich history of exploration into its chemical reactivity and the diverse applications of its substituted derivatives. This technical guide provides an in-depth exploration of the discovery, synthesis, and history of substituted naphthalenes, with a focus on key reactions, experimental methodologies, and their significant impact on medicinal chemistry and material science.
Early History and Discovery
Naphthalene was first isolated from coal tar in 1819 by Alexander Garden and its composition was later determined by Michael Faraday in 1826.[1] The elucidation of its fused two-ring structure laid the foundation for understanding its unique chemical properties, which differ subtly yet significantly from benzene. Early investigations into its reactivity revealed a propensity for electrophilic aromatic substitution, leading to a vast array of substituted naphthalenes with distinct properties and applications.
Key Synthetic Methodologies: Electrophilic Aromatic Substitution
The naphthalene ring system is more reactive towards electrophiles than benzene, a consequence of the lower delocalization energy per ring.[2] Substitution can occur at either the α (C1, C4, C5, C8) or β (C2, C3, C6, C7) positions. The regioselectivity of these reactions is a critical aspect of naphthalene chemistry and is often dictated by reaction conditions.
Sulfonation of Naphthalene
The sulfonation of naphthalene is a classic example of kinetic versus thermodynamic control in organic synthesis. The position of the sulfonic acid group on the naphthalene ring is highly dependent on the reaction temperature.[3][4]
-
Kinetic Control (Low Temperature): At lower temperatures (around 80°C), the reaction is under kinetic control, and the major product is naphthalene-1-sulfonic acid . This is because the activation energy for the formation of the α-substituted carbocation intermediate is lower.
-
Thermodynamic Control (High Temperature): At higher temperatures (around 160°C), the reaction is under thermodynamic control. The initially formed naphthalene-1-sulfonic acid can revert to naphthalene, and the more stable naphthalene-2-sulfonic acid becomes the predominant product.[3][4] The greater stability of the β-isomer is attributed to reduced steric hindrance between the sulfonic acid group and the hydrogen atom at the C8 position.[3]
Experimental Protocols:
Detailed Experimental Protocol for the Synthesis of Naphthalene-1-sulfonic Acid
Materials:
-
Naphthalene (finely powdered)
-
Concentrated Sulfuric Acid (98%)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add concentrated sulfuric acid.
-
While stirring vigorously, slowly add finely powdered naphthalene to the sulfuric acid at a temperature maintained at or below 50°C.
-
Continue stirring at this temperature for approximately 4 hours, or until all the naphthalene has dissolved.
-
Carefully pour the reaction mixture into cold water.
-
Filter the solution to remove any unreacted naphthalene.
-
The aqueous solution contains naphthalene-1-sulfonic acid. For isolation, the acid can be converted to its sodium salt by neutralization with sodium bicarbonate, followed by salting out with sodium chloride.
Detailed Experimental Protocol for the Synthesis of Naphthalene-2-sulfonic Acid
Materials:
-
Naphthalene
-
Concentrated Sulfuric Acid (98%)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, melt naphthalene.
-
Heat the molten naphthalene to 160°C.
-
Carefully and with vigorous stirring, add concentrated sulfuric acid to the molten naphthalene.
-
Maintain the reaction mixture at 160-170°C for several hours.[5]
-
Cool the reaction mixture and pour it into water.
-
The product, naphthalene-2-sulfonic acid, can be isolated from the aqueous solution, often as its sodium salt after neutralization.[5]
Logical Relationship of Naphthalene Sulfonation:
Caption: Temperature-dependent sulfonation of naphthalene.
Friedel-Crafts Acylation of Naphthalene
The Friedel-Crafts acylation of naphthalene provides another intriguing example of how reaction conditions can influence isomer distribution. The choice of solvent plays a crucial role in determining whether the α- or β-acetylnaphthalene is the major product.[6]
-
In Non-Polar Solvents (e.g., Carbon Disulfide, Dichloroethane): Acylation in non-polar solvents typically yields 1-acetylnaphthalene as the major product. This is considered the kinetically favored product.[4][7]
-
In Polar Solvents (e.g., Nitrobenzene): When the reaction is carried out in a polar solvent like nitrobenzene, the major product is 2-acetylnaphthalene .[6] This is the thermodynamically more stable isomer. The polar solvent is thought to solvate the acylating agent-Lewis acid complex, creating a bulkier electrophile that preferentially attacks the less sterically hindered β-position.
Experimental Protocols:
Detailed Experimental Protocol for the Friedel-Crafts Acylation of Naphthalene (General Procedure)
Materials:
-
Naphthalene
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Solvent (e.g., Carbon Disulfide for α-substitution, Nitrobenzene for β-substitution)
-
Hydrochloric Acid (for work-up)
-
Organic Solvent for extraction (e.g., Dichloromethane)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a mechanical stirrer, suspend anhydrous aluminum chloride in the chosen solvent and cool the mixture in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension.
-
After the addition is complete, add a solution of naphthalene in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified time.
-
Quench the reaction by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with water, sodium bicarbonate solution, and brine, then dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to separate the isomers.
Quantitative Data on Friedel-Crafts Acylation:
| Solvent | Acylating Agent | Catalyst | Temperature (°C) | α/β Isomer Ratio | Reference |
| 1,2-Dichloroethane | Acetyl Chloride | AlCl₃ | 25 | 4-5 (initial) to 0.7 (final) | [4] |
| Nitrobenzene | Acetyl Chloride | AlCl₃ | - | Predominantly β | [6] |
| Carbon Disulfide | Acetyl Chloride | AlCl₃ | - | Predominantly α | [6] |
Experimental Workflow for Friedel-Crafts Acylation:
Caption: General workflow for Friedel-Crafts acylation.
Nitration of Naphthalene
Nitration of naphthalene typically yields a high proportion of the α-isomer, 1-nitronaphthalene . The ratio of α- to β-nitronaphthalene can be influenced by the nitrating agent and reaction conditions, though the preference for the α-position is strong.[8][9]
Quantitative Data on Nitration of Naphthalene:
| Nitrating Agent | Solvent | Temperature (°C) | α/β Isomer Ratio | Reference |
| HNO₃/H₂SO₄ | - | - | ~9:1 to 29:1 | [9] |
| NO₂BF₄ | Sulfolane | 25 | 24 | [10] |
| Peroxynitrous acid | Aqueous | - | Electrophilic pathway: mainly α | [4][8] |
| Peroxynitrous acid | Aqueous | - | Radical pathway: mainly β | [4][8] |
Substituted Naphthalenes in Medicinal Chemistry
The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic activities.[1][11] Its rigid, lipophilic nature allows it to interact with various biological targets.
Propranolol: The First Clinically Successful Beta-Blocker
The development of propranolol in the 1960s by Sir James Black revolutionized the treatment of cardiovascular diseases, earning him the Nobel Prize in Medicine in 1988.[12] Propranolol is a non-selective beta-adrenergic receptor antagonist, blocking the action of epinephrine and norepinephrine on both β1 and β2 receptors.
Signaling Pathway of Propranolol:
Caption: Propranolol's mechanism of action.
Sertraline: A Selective Serotonin Reuptake Inhibitor (SSRI)
Sertraline (marketed as Zoloft) is a widely prescribed antidepressant of the SSRI class. Its core structure features a tetrahydronaphthalene ring system. Sertraline functions by selectively inhibiting the reuptake of serotonin in the brain, thereby increasing the levels of this neurotransmitter in the synaptic cleft.
Signaling Pathway of Sertraline:
Caption: Sertraline's mechanism of action.
Nafcillin: A Penicillinase-Resistant Antibiotic
Nafcillin is a narrow-spectrum penicillin antibiotic that is resistant to breakdown by the bacterial enzyme penicillinase. It is effective against penicillinase-producing staphylococci. The bulky substituted naphthalene side chain protects the β-lactam ring from enzymatic hydrolysis.[11]
Mechanism of Action of Nafcillin:
Caption: Nafcillin's mechanism of action.
Quantitative Pharmacological Data
The following table summarizes the inhibitory activities (IC₅₀ values) of some representative naphthalene-based compounds against various biological targets, highlighting the therapeutic potential of this scaffold.
| Compound Class | Specific Compound | Target | IC₅₀ (µM) | Reference |
| Peptidyl Arginine Deiminase (PAD) Inhibitors | Naphthalene scaffold (compound 13) | PAD4 | 0.240 ± 0.017 | [13] |
| Cytochrome P450 Inhibitors | Naphthalene | Human CYP2A6 | 25 (21-30) | [11] |
| Anticancer Agents | Naphthalene-chalcone derivative (2j) | A549 (Lung Cancer Cell Line) | 7.8 ± 0.59 | [1] |
| Anticancer Agents | Naphthalene-1,4-dione analogue (44) | HEC1A (Endometrial Cancer Cell Line) | 6.4 | [14] |
| Melatonin Receptor Ligands | Naphthalene analogue of MCA-NAT | Melatonin Receptors | Varies | [15] |
Spectroscopic Data of Key Substituted Naphthalenes
The characterization of substituted naphthalenes relies heavily on spectroscopic techniques. Below is a summary of key spectroscopic data for some fundamental substituted naphthalenes.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) |
| Naphthalene-1-sulfonic acid | 7.4-8.9 (aromatic protons) | Varies | ~1200, ~1050 (S=O) | 208 (M+) |
| Naphthalene-2-sulfonic acid | 7.5-8.5 (aromatic protons) | Varies | ~1200, ~1050 (S=O) | 208 (M+) |
| 1-Acetylnaphthalene | 2.7 (s, 3H, -COCH₃), 7.5-8.6 (m, 7H, aromatic) | 26.6, 124.4, 125.7, 126.4, 128.4, 128.5, 130.1, 133.0, 133.9, 135.6, 201.9 | ~1675 (C=O) | 170 (M+) |
| 2-Acetylnaphthalene | 2.7 (s, 3H, -COCH₃), 7.5-8.5 (m, 7H, aromatic) | 26.7, 124.5, 126.7, 127.8, 128.4, 128.5, 129.5, 129.9, 132.5, 135.6, 197.8 | ~1680 (C=O) | 170 (M+) |
| 1-Nitronaphthalene | 7.5-8.6 (aromatic protons) | Varies | ~1520, ~1340 (NO₂) | 173 (M+) |
| 2-Nitronaphthalene | 7.5-8.8 (aromatic protons) | Varies | ~1520, ~1340 (NO₂) | 173 (M+) |
Note: Specific chemical shifts and peak intensities can vary depending on the solvent and instrument used.
Conclusion
The journey from the initial isolation of naphthalene from coal tar to the rational design of complex, life-saving pharmaceuticals based on its scaffold is a testament to the power of organic chemistry. The study of substituted naphthalenes continues to be a vibrant area of research, with new synthetic methods and applications being discovered regularly. The fundamental principles of regioselectivity in electrophilic aromatic substitution, elegantly demonstrated in the sulfonation and acylation of naphthalene, remain cornerstone concepts in organic chemistry education and practice. For drug development professionals, the naphthalene core offers a versatile and historically validated platform for the design of new therapeutic agents targeting a wide array of diseases. As our understanding of biological pathways deepens, the potential for developing novel, highly specific substituted naphthalene-based drugs will undoubtedly continue to expand.
References
- 1. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What is the mechanism of Nafcillin Sodium? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Nafcillin - Wikipedia [en.wikipedia.org]
- 8. Nitration and photonitration of naphthalene in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. 1-Acetylnaphthalene | C12H10O | CID 13663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
The Biological Activity of Brominated Naphthalenes: A Technical Review for Drug Discovery and Development
Abstract
Brominated naphthalenes represent a class of aromatic compounds with a diverse and growing range of documented biological activities. This technical guide provides a comprehensive review of the current state of research into these activities, with a particular focus on their potential as anticancer agents and their role as endocrine disruptors. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways. All quantitative data has been summarized in structured tables for comparative analysis, and key experimental and signaling pathways are visualized using Graphviz diagrams to facilitate understanding.
Introduction
The naphthalene scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The addition of bromine atoms to the naphthalene ring system can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to interact with biological targets. This has led to the investigation of brominated naphthalenes in various therapeutic areas, most notably in oncology and endocrinology. This review will delve into the key findings in these areas, presenting the available data in a structured and actionable format for the scientific community.
Anticancer Activity of Brominated Naphthalenes
Several studies have highlighted the potential of brominated naphthalene derivatives as cytotoxic agents against various cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 and Keap1-Nrf2 pathways.
Quantitative Cytotoxicity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various brominated naphthalene derivatives against a range of cancer cell lines. This data provides a quantitative basis for comparing the anticancer potency of these compounds.
| Compound ID/Description | Target Cell Line | Biological Effect | IC50 (µM) | Reference(s) |
| 2-bromo-3-(substituted amino)naphthalene-1,4-dione (Compound 8) | HEC1A (Human endometrial cancer) | Cytotoxicity | 9.55 | [3] |
| 2-bromo-3-(substituted amino)naphthalene-1,4-dione (Compound 9) | HEC1A (Human endometrial cancer) | Cytotoxicity | 4.16 | [3] |
| 2-bromo-3-(substituted amino)naphthalene-1,4-dione (Compound 10) | HEC1A (Human endometrial cancer) | Cytotoxicity | 1.24 | [3] |
| Naphthalene-chalcone derivative with 4-Br substitution (Compound 3b) | MCF-7 (Human breast cancer) | Cytotoxicity | 818.18 µg/ml | [4] |
| Naphthalene-chalcone derivative (Compound 2j) | A549 (Human lung cancer) | Cytotoxicity | 7.835 | [5] |
| Naphthalene-chalcone derivative (Compound 2j) | NIH3T3 (Mouse fibroblast - healthy cell line) | Cytotoxicity | 15.6 | [5] |
| Imidazole derivative of naphthoquinone (Compound 44) | HEC1A (Human endometrial cancer) | Cytotoxicity | 6.4 | [3] |
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[5] Several brominated naphthalene-chalcone hybrids have been investigated as potential VEGFR-2 inhibitors.
The binding of VEGF to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival. The diagram below illustrates a simplified overview of this pathway.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
The inhibitory activity of brominated naphthalenes on VEGFR-2 can be determined using a commercially available VEGFR-2 Kinase Assay Kit. The following is a generalized protocol based on such kits.[5][6]
Objective: To determine the IC50 value of a test compound (brominated naphthalene derivative) against VEGFR-2 kinase activity.
Materials:
-
Recombinant VEGFR-2 kinase
-
Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Kinase-Glo™ MAX reagent
-
White 96-well plate
-
Luminometer
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the provided 5x Kinase Buffer to 1x with distilled water.
-
Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate at the recommended concentrations.
-
Aliquot Master Mix: Add 25 µL of the Master Mix to each well of the 96-well plate.
-
Prepare Test Compound Dilutions: Perform serial dilutions of the test compound in 1x Kinase Buffer containing a constant percentage of DMSO (e.g., 10%).
-
Add Test Compound and Controls:
-
To "Test Inhibitor" wells, add 5 µL of the diluted test compound.
-
To "Positive Control" and "Blank" wells, add 5 µL of the diluent solution (1x Kinase Buffer with DMSO).
-
-
Add Enzyme:
-
To "Positive Control" and "Test Inhibitor" wells, add 20 µL of diluted VEGFR-2 kinase.
-
To "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Detection:
-
Add 50 µL of Kinase-Glo™ MAX reagent to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement: Read the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control".
-
Determine the IC50 value by plotting the percent inhibition against the log of the test compound concentration.
-
Caption: Experimental workflow for VEGFR-2 kinase inhibition assay.
Modulation of the Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[7][8] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, under oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant genes. Some brominated naphthalene derivatives have been shown to inhibit the Keap1-Nrf2 interaction, leading to the activation of Nrf2 and its downstream cytoprotective effects.[3][9]
The diagram below illustrates the Keap1-Nrf2 signaling pathway and the potential point of intervention by brominated naphthalene inhibitors.
Caption: Keap1-Nrf2 signaling pathway and point of inhibition.
A fluorescence polarization (FP) assay is a common method to screen for inhibitors of the Keap1-Nrf2 protein-protein interaction.[1][10]
Objective: To identify compounds that inhibit the binding of a fluorescently labeled Nrf2 peptide to the Keap1 protein.
Materials:
-
Purified Keap1 protein
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled)
-
Assay buffer
-
Test compound (dissolved in DMSO)
-
Black, low-binding 384-well plate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dilute the fluorescent Nrf2 peptide and Keap1 protein to their working concentrations in the assay buffer.
-
Prepare serial dilutions of the test compound in assay buffer with a constant percentage of DMSO.
-
-
Assay Setup:
-
To "Test Inhibitor" wells, add the fluorescent Nrf2 peptide, Keap1 protein, and the test compound.
-
To "Positive Control" (maximum polarization) wells, add the fluorescent Nrf2 peptide and Keap1 protein.
-
To "Negative Control" (minimum polarization) wells, add the fluorescent Nrf2 peptide and assay buffer.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Calculate the percent inhibition of Keap1-Nrf2 binding for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the log of the test compound concentration.
-
References
- 1. rsc.org [rsc.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
Navigating the Bioactive Potential of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene: A Technical Overview for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties and pharmacological context of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene. While direct pharmacological data on this specific compound is limited, its crucial role as a synthetic intermediate for Vitamin K2, coupled with the broad bioactivity of the naphthalene scaffold, underscores its significance in medicinal chemistry.
Chemical and Physical Properties
This compound is a naphthalene derivative with the chemical formula C₁₃H₁₃BrO₂ and a molecular weight of 281.14 g/mol .[1] Key identifiers and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 53772-33-1 | [1] |
| Molecular Formula | C₁₃H₁₃BrO₂ | [1] |
| Molecular Weight | 281.14 g/mol | [1] |
| IUPAC Name | 2-bromo-1,4-dimethoxy-3-methylnaphthalene | [1] |
| Synonyms | 2-Bromo-3-methyl-1,4-dimethoxynaphthalene, NSC 157901 | [2] |
| Primary Application | Intermediate in the synthesis of Vitamin K2 | [2][3] |
Synthesis of this compound
The synthesis of this compound is a key step in the production of Vitamin K2.[4] A general synthetic workflow is outlined below. The process involves the modification of a naphthalene precursor to introduce the bromo and methoxy groups at the desired positions. A patent describes a method for its preparation by modifying a procedure originally detailed in the Journal of the American Chemical Society.[4]
Pharmacological Context: The Role of Vitamin K2
The primary pharmacological relevance of this compound lies in its role as a precursor to Vitamin K2 (menaquinone).[2][3] Vitamin K2 is a fat-soluble vitamin that plays a critical role in various physiological processes.
Mechanism of Action
Vitamin K2 is an essential cofactor for the enzyme γ-glutamyl carboxylase.[5] This enzyme catalyzes the post-translational modification of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in Vitamin K-dependent proteins (VKDPs).[5] This carboxylation is crucial for the biological activity of these proteins, enabling them to bind calcium ions.[5]
Biological Functions of Vitamin K2
The activation of VKDPs by Vitamin K2 leads to several critical biological functions:
-
Bone Metabolism: Vitamin K2 is essential for bone health. It activates osteocalcin, a protein that binds calcium to the bone matrix, thereby promoting bone mineralization and strength.[6] Studies have shown that increased Vitamin K2 intake can help prevent osteoporosis.[6]
-
Cardiovascular Health: Vitamin K2 helps prevent vascular calcification by activating Matrix Gla Protein (MGP), which inhibits calcium deposition in arteries.[5][7]
-
Other Potential Roles: Emerging research suggests that Vitamin K2 may also have roles in reducing inflammation, protecting nerve cells, and potentially possessing anticancer properties.[7]
The Naphthalene Scaffold: A Privileged Structure in Medicinal Chemistry
While this compound itself lacks extensive pharmacological evaluation, its core naphthalene structure is a well-established "privileged scaffold" in drug discovery. Naphthalene derivatives have been shown to exhibit a wide range of biological activities.[8][9]
Anticancer Activity
Numerous naphthalene derivatives have been investigated as potential anticancer agents.[10][11][12] These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerases and disruption of microtubule polymerization.[11][12] For instance, certain naphthalene-based compounds have shown potent cytotoxic activity against human breast and colon carcinoma cell lines.[10]
| Naphthalene Derivative Class | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Pyrazole-Naphthalene Hybrid | MCF-7 (Breast) | 1.01 | [10] |
| Pyrazole-Naphthalene Hybrid | HCT-116 (Colon) | 1.22 | [10] |
Antimicrobial Activity
The naphthalene moiety is also a key component in many compounds with significant antimicrobial properties against a broad spectrum of bacteria and fungi.[8][13][14] Naphthalene derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.[10][13]
Future Directions
The established role of this compound in the synthesis of the vital nutrient Vitamin K2 solidifies its importance in pharmaceutical manufacturing. Furthermore, the proven pharmacological potential of the broader naphthalene class of compounds suggests that this molecule and its analogues could warrant further investigation for novel therapeutic applications. Future research could focus on screening this compound and related derivatives for independent biological activities, leveraging the known bioactivity of the naphthalene scaffold.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The compound discussed is primarily for research and manufacturing use.
References
- 1. 2-Bromo-1,4-dimethoxy-3-methylnaphthalene | C13H13BrO2 | CID 292240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Cas 53772-33-1,this compound | lookchem [lookchem.com]
- 4. US9012693B2 - Process for the preparation of vitamin K2 - Google Patents [patents.google.com]
- 5. Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between Structure and Biological Activity of Various Vitamin K Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biological responses of vitamin K2: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 10. Design and evaluation of naphthalene-based anticancer agents. [wisdomlib.org]
- 11. Synthesis and Evaluation of New Naphthalene and Naphthoquinone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. [PDF] NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE | Semantic Scholar [semanticscholar.org]
Potential Research Areas for 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthalene and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide explores the potential research avenues for the specific, yet understudied, compound, 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene. Drawing upon the known biological effects of structurally related naphthalene compounds, this document outlines promising areas of investigation, detailed experimental protocols, and conceptual signaling pathways to guide future research and drug discovery efforts. While direct biological data for this compound is not yet available, this guide provides a foundational framework for its systematic evaluation.
Introduction
The naphthalene core, a bicyclic aromatic hydrocarbon, is a privileged structure in drug discovery, present in approved drugs such as the nonsteroidal anti-inflammatory drug (NSAID) naproxen and the beta-blocker propranolol.[1] The substitution pattern on the naphthalene ring significantly influences its biological activity. The subject of this guide, this compound, possesses a unique combination of substituents: a bromine atom, two methoxy groups, and a methyl group. These features offer intriguing possibilities for biological interactions. The lipophilicity imparted by the naphthalene ring and methyl group, combined with the hydrogen bond accepting capacity of the methoxy groups and the potential for halogen bonding from the bromine atom, suggests that this compound could interact with various biological targets.
This document serves as a roadmap for initiating research into the therapeutic potential of this compound, focusing on three key areas: oncology, infectious diseases, and inflammatory disorders.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for designing and interpreting biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃BrO₂ | [2][3][4] |
| Molecular Weight | 281.15 g/mol | [2][3][4] |
| IUPAC Name | 2-bromo-1,4-dimethoxy-3-methylnaphthalene | [3] |
| CAS Number | 53772-33-1 | [4] |
| Appearance | Neat | [2] |
Synthesis
Proposed Synthetic Protocol
Starting Material: 1,4-dimethoxy-2-methylnaphthalene.
Reagents and Solvents:
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve 1,4-dimethoxy-2-methylnaphthalene in glacial acetic acid at room temperature.
-
Slowly add an equimolar amount of bromine dissolved in glacial acetic acid to the solution with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetic acid under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to obtain pure this compound.
Potential Research Area 1: Anticancer Activity
Naphthalene derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as DNA intercalation, inhibition of topoisomerase, and disruption of microtubule dynamics.[6] The planar aromatic system of the naphthalene core is well-suited for intercalating between DNA base pairs, while various substituents can interact with enzymes crucial for cancer cell proliferation.
Hypothetical In Vitro Anticancer Activity
The following table illustrates how the cytotoxic activity of this compound against a panel of human cancer cell lines could be presented.
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.7 |
| HeLa | Cervical Carcinoma | 6.1 |
| HCT116 | Colon Carcinoma | 10.5 |
| PC-3 | Prostate Adenocarcinoma | 12.3 |
Experimental Protocols for Anticancer Evaluation
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values.
-
Cell Treatment: Treat cancer cells with the IC₅₀ concentration of the compound for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Potential Signaling Pathway and Experimental Workflow
The following diagrams illustrate a potential signaling pathway for apoptosis induction and a general workflow for evaluating the anticancer properties of the compound.
Caption: Potential apoptosis induction pathway.
Caption: Experimental workflow for anticancer evaluation.
Potential Research Area 2: Antimicrobial Activity
The lipophilic nature of the naphthalene ring is known to facilitate the penetration of microbial cell membranes, a key feature for antimicrobial agents.[7] Various substituted naphthalenes have demonstrated activity against a broad spectrum of bacteria and fungi.
Hypothetical In Vitro Antimicrobial Activity
The following table illustrates how the antimicrobial activity of this compound could be presented.
| Microorganism | Type | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 16 |
| Escherichia coli | Gram-negative Bacteria | 32 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 64 |
| Candida albicans | Fungi | 16 |
| Aspergillus niger | Fungi | 32 |
Experimental Protocols for Antimicrobial Evaluation
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Subculturing: After determining the MIC, aliquot a small volume from the wells showing no growth onto agar plates.
-
Incubation: Incubate the agar plates under appropriate conditions.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Experimental Workflow for Antimicrobial Evaluation
The following diagram illustrates a general workflow for assessing the antimicrobial properties of the compound.
Caption: Experimental workflow for antimicrobial evaluation.
Potential Research Area 3: Anti-inflammatory Activity
Certain naphthalene derivatives, most notably naproxen, are potent nonsteroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes. The structural features of this compound suggest it could also possess anti-inflammatory properties.
Hypothetical In Vitro Anti-inflammatory Activity
The following table illustrates how the anti-inflammatory activity of this compound could be presented.
| Assay | Target | Hypothetical IC₅₀ (µM) |
| COX-1 Inhibition | Cyclooxygenase-1 | 15.8 |
| COX-2 Inhibition | Cyclooxygenase-2 | 2.5 |
| LPS-induced NO production in RAW 264.7 cells | Nitric Oxide Synthase | 7.9 |
Experimental Protocols for Anti-inflammatory Evaluation
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.
-
Compound Incubation: Incubate the enzymes with various concentrations of this compound.
-
Substrate Addition: Add arachidonic acid as the substrate.
-
Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Data Analysis: Calculate the IC₅₀ values for COX-1 and COX-2 inhibition.
-
Cell Culture: Culture RAW 264.7 macrophage cells.
-
Cell Treatment: Pre-treat the cells with different concentrations of the compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS).
-
Nitrite Measurement: After 24 hours, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Determine the concentration-dependent inhibition of NO production.
Potential Signaling Pathway and Experimental Workflow
The following diagrams illustrate the inflammatory signaling pathway and a general workflow for evaluating the anti-inflammatory properties of the compound.
Caption: Potential anti-inflammatory signaling pathway.
Caption: Experimental workflow for anti-inflammatory evaluation.
Conclusion and Future Directions
This compound represents a novel chemical entity with significant, yet unexplored, therapeutic potential. Based on the well-documented biological activities of other naphthalene derivatives, this compound is a promising candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols and conceptual frameworks presented in this guide provide a solid starting point for researchers to systematically evaluate its bioactivity. Future research should focus on the synthesis and purification of this compound, followed by the execution of the outlined in vitro assays. Promising results from these initial screens would warrant further investigation into its mechanism of action, structure-activity relationships (SAR) through the synthesis of analogues, and eventual in vivo efficacy and toxicity studies. The exploration of this and similar naphthalene derivatives could lead to the discovery of new and effective therapeutic agents.
References
- 1. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 2-Bromo-1,4-dimethoxy-3-methylnaphthalene | C13H13BrO2 | CID 292240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
Methodological & Application
Synthesis of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene, a valuable intermediate in the preparation of compounds such as Vitamin K2.[1] The synthesis is a three-step process commencing with the reduction of 2-methyl-1,4-naphthoquinone, followed by O-methylation, and concluding with electrophilic bromination.
Data Summary
The following table summarizes the key quantitative data for the synthetic protocol.
| Step | Product | Starting Material | Reagents | Solvent | Yield |
| 1 | 1,4-Dihydroxy-2-methylnaphthalene | 2-Methyl-1,4-naphthoquinone | Sodium Hydrosulfite | Water/Dioxane | High (Assumed) |
| 2 | 1,4-Dimethoxy-3-methyl-naphthalene | 1,4-Dihydroxy-2-methylnaphthalene | Dimethyl Sulfate, Sodium Hydroxide | Water | 89-92% |
| 3 | This compound | 1,4-Dimethoxy-3-methyl-naphthalene | Bromine | Glacial Acetic Acid | ~81% (by analogy) |
Experimental Protocols
Step 1: Synthesis of 1,4-Dihydroxy-2-methylnaphthalene
This procedure outlines the reduction of 2-methyl-1,4-naphthoquinone to 1,4-dihydroxy-2-methylnaphthalene using sodium hydrosulfite.
Materials:
-
2-Methyl-1,4-naphthoquinone (Menadione)
-
Sodium Hydrosulfite (Sodium Dithionite, Na₂S₂O₄)
-
Dioxane
-
Distilled Water
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-1,4-naphthoquinone in a minimal amount of dioxane.
-
In a separate beaker, prepare a solution of sodium hydrosulfite in water. A slight excess of the reducing agent should be used.
-
Slowly add the sodium hydrosulfite solution to the stirred solution of 2-methyl-1,4-naphthoquinone at room temperature. The reaction is typically rapid, indicated by a color change.
-
After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.
-
The product, 1,4-dihydroxy-2-methylnaphthalene, may precipitate out of the solution. If not, the product can be extracted with a suitable organic solvent after neutralization of any excess reducing agent.
-
Isolate the product by filtration if it precipitates, or by extraction followed by solvent removal under reduced pressure.
-
Wash the crude product with cold water and dry under vacuum.
Step 2: Synthesis of 1,4-Dimethoxy-3-methyl-naphthalene
This protocol describes the O-methylation of 1,4-dihydroxy-2-methylnaphthalene using dimethyl sulfate.
Materials:
-
1,4-Dihydroxy-2-methylnaphthalene
-
Dimethyl Sulfate ((CH₃)₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a flask, prepare a solution of sodium hydroxide in water and cool it in an ice bath.
-
To the cold sodium hydroxide solution, add 1,4-dihydroxy-2-methylnaphthalene and stir until it dissolves.
-
Slowly add dimethyl sulfate to the reaction mixture, ensuring the temperature does not rise significantly.[2]
-
After the addition, continue to stir the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and acidify it with dilute hydrochloric acid.
-
The product, 1,4-dimethoxy-3-methyl-naphthalene, will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol). The expected yield is in the range of 89-92%.[2]
Step 3: Synthesis of this compound
This final step involves the electrophilic bromination of 1,4-dimethoxy-3-methyl-naphthalene. This protocol is adapted from the synthesis of 2-bromo-1,4-dimethoxynaphthalene.[3]
Materials:
-
1,4-Dimethoxy-3-methyl-naphthalene
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ether
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1,4-dimethoxy-3-methyl-naphthalene in glacial acetic acid in a round-bottom flask.
-
At room temperature, slowly add a stoichiometric amount of bromine to the stirred solution.[3]
-
Continue stirring the mixture for approximately one hour.[3]
-
Remove the acetic acid under reduced pressure.
-
Dissolve the residue in ether and wash the ethereal solution carefully with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the ether under reduced pressure to obtain the crude product.
-
The final product, this compound, can be purified by distillation or recrystallization. An analogous reaction reports a yield of 81%.[3]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Chemical transformations in the synthesis pathway.
References
Application Notes and Protocols for the Laboratory Preparation of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene, a key intermediate in the synthesis of various biologically active molecules, including Vitamin K2 analogues.[1][2] The described method is based on the electrophilic bromination of the commercially available precursor, 1,4-dimethoxy-2-methylnaphthalene. This protocol offers a straightforward and efficient approach for obtaining the target compound. Included are comprehensive experimental procedures, tables of quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a substituted naphthalene derivative of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure serves as a versatile building block for the elaboration of more complex molecular architectures. Notably, it has been identified as a precursor in the preparation of Vitamin K2.[1][2] The synthetic route detailed herein involves the direct bromination of 1,4-dimethoxy-2-methylnaphthalene, a reaction that proceeds via an electrophilic aromatic substitution mechanism. The methoxy groups on the naphthalene ring are strong activating groups, directing the incoming electrophile (bromine) to an ortho or para position. In this specific substrate, the 3-position is sterically accessible and electronically activated, favoring the formation of the desired product.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₃BrO₂ |
| Molecular Weight | 281.15 g/mol [1][3] |
| CAS Number | 53772-33-1[3] |
| Appearance | Neat[1] |
| IUPAC Name | 2-bromo-1,4-dimethoxy-3-methylnaphthalene[3] |
Experimental Protocol
The following protocol is adapted from a similar, well-established procedure for the bromination of 1,4-dimethoxynaphthalene.[4]
Materials:
-
1,4-dimethoxy-2-methylnaphthalene
-
Bromine (Br₂)
-
Glacial Acetic Acid (CH₃COOH)
-
Diethyl ether ((C₂H₅)₂O)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-dimethoxy-2-methylnaphthalene (1.0 eq) in glacial acetic acid.
-
Addition of Bromine: While stirring the solution at room temperature, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise from the dropping funnel. The addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the glacial acetic acid under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether.
-
Transfer the ethereal solution to a separatory funnel and wash it carefully with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the diethyl ether under reduced pressure to obtain the crude product.
-
Further purification can be achieved by column chromatography on silica gel or by recrystallization, if necessary.
-
Expected Yield:
While the exact yield for this specific reaction is not documented in the searched literature, a similar bromination of 1,4-dimethoxynaphthalene reports a yield of 81%.[4] It is reasonable to expect a comparable yield for the bromination of 1,4-dimethoxy-2-methylnaphthalene.
Synthetic Workflow
References
Application Notes and Protocols for the Synthesis of Vitamin K2 Utilizing 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin K2, a member of the menaquinone family, plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and the prevention of arterial calcification. The synthesis of different forms of Vitamin K2, particularly Menaquinone-7 (MK-7), is of significant interest for pharmaceutical and nutraceutical applications. A key intermediate in several synthetic routes to Vitamin K2 is 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene. This document provides detailed application notes and experimental protocols for the preparation of this intermediate and its subsequent use in the synthesis of Vitamin K2, based on established chemical literature.
Overview of the Synthetic Strategy
The synthesis of Vitamin K2, such as MK-7, generally involves the coupling of a protected naphthoquinone moiety with a suitable isoprenoid side chain. The use of this compound as the naphthoquinone precursor offers a versatile platform for various cross-coupling reactions. The dimethoxy groups serve as protecting groups for the hydroquinone, which can be later deprotected to yield the final quinone structure of Vitamin K2. The bromo-substituent provides a reactive handle for metal-catalyzed cross-coupling reactions, such as Kumada or Suzuki couplings, with a Grignard or boronic acid derivative of the isoprenoid side chain.
A general workflow for this synthetic approach is outlined below.
Caption: General workflow for Vitamin K2 synthesis.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol is adapted from literature procedures describing the synthesis from 2-methylnaphthalene.[1]
Materials:
-
2-Methylnaphthalene
-
Bromine
-
Tin(II) chloride (SnCl₂)
-
Ethanol (EtOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
A suitable base (e.g., NaOH or K₂CO₃)
-
Solvents: Tetrahydrofuran (THF), Diethyl ether, Ethyl acetate (EtOAc), Heptane
Procedure:
-
Bromination of 2-Methylnaphthalene:
-
(Details of this specific bromination step are not fully provided in the search results, but it is a standard electrophilic aromatic substitution.) A solution of 2-methylnaphthalene in a suitable solvent is treated with bromine, often in the presence of a catalyst, to yield 2-bromo-3-methyl-1,4-naphthoquinone.
-
-
Reduction of 2-Bromo-3-methyl-1,4-naphthoquinone:
-
The brominated intermediate is reduced to the corresponding hydroquinone using tin dichloride in ethanol.[1]
-
-
Methylation to form this compound:
-
The resulting hydroquinone is then treated with dimethyl sulfate and a base to methylate the hydroxyl groups, affording the desired this compound.[1]
-
Purification:
-
The crude product can be purified by flash chromatography. A specific example for a related compound used a heptane:EtOAc gradient (80:20).[1]
Protocol 2: Grignard Reagent Formation from this compound
This protocol outlines the formation of the Grignard reagent, which can then be used in coupling reactions.[1]
Materials:
-
This compound
-
Magnesium (Mg) turnings
-
Dry Tetrahydrofuran (THF)
-
1,2-Dibromoethane
Procedure:
-
Place magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cover the magnesium turnings with dry THF.
-
Add a small amount of 1,2-dibromoethane via syringe to activate the magnesium. The mixture should stand for approximately 30 minutes.[1]
-
Slowly add a solution of this compound in dry THF to the activated magnesium suspension.
-
The reaction mixture is typically stirred until the magnesium is consumed, indicating the formation of the Grignard reagent.
Protocol 3: Kumada Coupling for Vitamin K2 (MK-7) Synthesis
This protocol describes the coupling of the naphthoquinone moiety with the isoprenoid side chain.[1][2]
Materials:
-
Grignard reagent of this compound (prepared as in Protocol 2)
-
Heptaprenyl bromide (or other suitable isoprenoid halide)
-
A suitable catalyst (e.g., Ni(II), Pd(0), or Cu(II) complex)[1][2]
-
Dry THF
Procedure:
-
To a solution of the heptaprenyl bromide in dry THF under an inert atmosphere, add the chosen catalyst.
-
Slowly add the prepared Grignard reagent of this compound to the reaction mixture.
-
The reaction is stirred, typically at room temperature or with gentle heating, until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched with a suitable reagent (e.g., aqueous ammonium chloride).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
Final Deprotection/Oxidation:
-
The resulting coupled product (the dimethoxy-protected Vitamin K2) is then subjected to oxidative demethylation to yield the final Vitamin K2 (menaquinone). Reagents such as ceric ammonium nitrate (CAN) can be used for this step.[3]
Logical Workflow for Vitamin K2 Synthesis via Kumada Coupling
Caption: Kumada coupling workflow for MK-7 synthesis.
Quantitative Data
The following table summarizes the yield reported for a key step in the synthesis of a precursor to the side chain. While specific yields for the coupling of this compound are not detailed in the provided search results, this data provides context for the efficiency of related synthetic steps.
| Reaction Step | Starting Material | Product | Yield | Reference |
| Conversion of Benzyloxyfarnesol to an alcohol precursor | Benzyloxyfarnesol | Oxidized benzyloxyfarnesol | 41% | [1] |
| Flash chromatography purification of a coupled product | Crude coupled product | Purified 4,8,12-trimethyl-1-(phenylthio)trideca-3,7,11-triene | 78% | [1] |
Note: The provided search results did not contain sufficient quantitative data to create a comprehensive comparative table for the synthesis of Vitamin K2 using this compound. The yields can vary significantly based on the specific reaction conditions, catalyst, and scale of the synthesis.
Discussion and Alternative Approaches
While the Kumada coupling is a preferred method, other cross-coupling reactions such as the Suzuki coupling can also be employed.[1][2] This would involve the preparation of a boronic acid or ester derivative of either the naphthoquinone moiety or the isoprenoid side chain, followed by a palladium-catalyzed coupling.
The choice of synthetic route often depends on the availability of starting materials, desired stereochemical integrity, and scalability of the process. The use of this compound provides a robust and flexible entry point for the synthesis of a variety of menaquinones.[1]
It is important to note that while chemical synthesis is a common route for producing Vitamin K2, microbial fermentation is also a widely used industrial method.[4][5] Metabolic engineering strategies in microorganisms like Bacillus subtilis have been developed to enhance the production of specific menaquinones.[4][6]
References
- 1. US9012693B2 - Process for the preparation of vitamin K2 - Google Patents [patents.google.com]
- 2. Process for the preparation of vitamin K2 - Patent US-9012693-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20210317060A1 - Process of vitamin k2 derivatives preparation - Google Patents [patents.google.com]
- 4. New aspects of microbial vitamin K2 production by expanding the product spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Utilizing 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide. This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene with various aryl and heteroaryl boronic acids. The resulting 2-aryl-1,4-dimethoxy-3-methyl-naphthalene scaffolds are valuable intermediates in medicinal chemistry and materials science, potentially serving as precursors for complex molecular architectures, including analogues of Vitamin K2.[4] The electron-rich nature of the dimethoxy-naphthalene ring system influences its reactivity in the catalytic cycle.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of electron-rich aryl bromides. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (Substrate)
-
Aryl or Heteroaryl Boronic Acid (Coupling Partner)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with water)
-
Inert Gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add the aryl/heteroaryl boronic acid (1.1 - 1.5 eq), the palladium catalyst (0.01 - 0.05 eq), and the base (2.0 - 3.0 eq).
-
Solvent Addition: Add the chosen anhydrous solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-1,4-dimethoxy-3-methyl-naphthalene product.
Data Presentation: Proposed Reaction Conditions
The following table outlines proposed starting conditions for the Suzuki-Miyaura coupling of this compound with a representative boronic acid. Yields are hypothetical and based on typical outcomes for similar reactions.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base (eq) | Solvent System | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (2) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | 80-90 |
| 3 | 3-Pyridylboronic Acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 100 | 16 | 75-85 |
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: A flowchart of the experimental procedure.
Caption: The key steps of the palladium-catalyzed reaction.
Safety Precautions
-
Palladium catalysts are flammable and may be harmful if inhaled or swallowed. Handle in a well-ventilated fume hood.
-
Organic solvents are flammable and volatile. Avoid open flames and ensure proper ventilation.
-
Bases such as potassium carbonate and cesium carbonate can be corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a versatile and effective method for the arylation of this compound. The protocol described herein offers a robust starting point for the synthesis of a variety of 2-aryl-naphthalene derivatives. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes. The functional group tolerance and generally high yields of this reaction make it an invaluable tool in the development of novel pharmaceuticals and functional materials.[1]
References
Application Notes and Protocols: Formation of Grignard Reagent from 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the formation of the Grignard reagent from 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene. This organometallic reagent is a key intermediate in the synthesis of various compounds, notably in the preparation of Vitamin K analogues.[1][2] The protocol addresses the specific challenges associated with this substrate, which include potential steric hindrance and the influence of electron-donating groups. The following sections detail the necessary reagents, equipment, a step-by-step experimental procedure, and data presentation for successful synthesis and application.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[3][4] The formation of a Grignard reagent from an aryl halide involves the reaction of the halide with magnesium metal in an ethereal solvent.[3][4][5] The specific substrate, this compound, presents unique considerations due to its structure. The presence of two electron-donating methoxy groups can influence the reactivity of the aryl bromide. Furthermore, the methyl group ortho to the bromine atom may introduce steric hindrance that can affect the rate and success of the Grignard reagent formation. This application note provides a robust protocol to overcome these challenges and successfully synthesize the desired Grignard reagent, a valuable precursor in medicinal chemistry, particularly for the synthesis of Vitamin K derivatives.[1][2][6][7]
Experimental Protocol
This protocol is designed for the safe and efficient formation of the Grignard reagent from this compound. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware to prevent quenching of the highly reactive Grignard reagent.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (as an activator)
-
1,2-Dibromoethane (optional activator)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox
-
Round-bottom flask, condenser, and addition funnel (all flame-dried)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Preparation of Glassware and Reagents:
-
Thoroughly flame-dry all glassware (round-bottom flask, condenser, addition funnel) under vacuum and allow to cool to room temperature under an inert atmosphere.
-
Ensure all solvents are anhydrous. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.
-
-
Magnesium Activation:
-
Place magnesium turnings (1.2 equivalents relative to the aryl bromide) into the flame-dried round-bottom flask.
-
Add a single crystal of iodine to the flask. The iodine will react with the magnesium surface, removing the passivating magnesium oxide layer.
-
Gently heat the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed. Allow the flask to cool to room temperature. The disappearance of the iodine color is an indication of magnesium activation.
-
Alternatively, a small amount of 1,2-dibromoethane can be added to the magnesium suspension in THF and gently warmed. The observation of ethylene bubbles indicates activation.
-
-
Grignard Reagent Formation:
-
Add anhydrous THF to the flask containing the activated magnesium turnings to create a stirrable suspension.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in the addition funnel.
-
Slowly add a small portion (approximately 10%) of the aryl bromide solution to the magnesium suspension.
-
Monitor the reaction mixture for signs of initiation, which may include a gentle refluxing of the solvent, a change in color, or a noticeable exotherm. If the reaction does not start, gentle warming with a heating mantle or sonication may be necessary.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting solution of the Grignard reagent is typically cloudy and greyish-brown.
-
-
Quantification and Use:
-
The concentration of the prepared Grignard reagent can be determined by titration against a standard solution of a known acid (e.g., using a colorimetric indicator like 1,10-phenanthroline with a known amount of I2).
-
The freshly prepared Grignard reagent is now ready for use in subsequent reactions, such as alkylation or coupling reactions for the synthesis of Vitamin K analogues.
-
Data Presentation
| Parameter | Value/Condition | Rationale |
| Starting Material | This compound | Aryl bromide for Grignard formation. |
| Magnesium | 1.2 equivalents | A slight excess ensures complete reaction of the aryl bromide. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvent stabilizes the Grignard reagent.[3][4] |
| Activation Method | Iodine or 1,2-Dibromoethane | Removes the passivating MgO layer from the magnesium surface. |
| Reaction Temperature | Room Temperature to Reflux (Initiation may require gentle heating) | The reaction is exothermic once initiated. |
| Reaction Time | 1-3 hours post-addition | Ensures complete formation of the Grignard reagent. |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are sensitive to moisture and oxygen. |
Logical Workflow
Caption: Experimental workflow for the formation of the Grignard reagent.
Signaling Pathway of Application
Caption: Synthetic pathway to Vitamin K analogues utilizing the Grignard reagent.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction fails to initiate | Inactive magnesium surface (oxide layer). | - Ensure magnesium is of high quality. - Repeat activation with fresh iodine or 1,2-dibromoethane. - Use a mechanical stirring to freshly expose magnesium surfaces. - Apply gentle heat or use an ultrasonic bath to promote initiation. |
| Wet glassware or solvents. | - Ensure all glassware is rigorously flame-dried under vacuum. - Use freshly distilled or commercially available anhydrous solvents. | |
| Low yield of Grignard reagent | Incomplete reaction. | - Increase reaction time or temperature (reflux). - Ensure efficient stirring to maintain contact between the aryl bromide and magnesium. |
| Side reactions (e.g., Wurtz coupling). | - Add the aryl bromide solution slowly and maintain a moderate temperature to avoid localized high concentrations. | |
| Formation of a precipitate | Schlenk equilibrium shifting to form R₂Mg and MgBr₂. | This is a normal occurrence and does not typically interfere with subsequent reactions. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 10.6 Reactions of Alkyl Halides: Grignard Reagents – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and redox potentials of methylated vitamin K derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Note and Protocol for the Purification of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene by Column Chromatography
Introduction
This document provides a detailed protocol for the purification of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene using column chromatography. This compound is a substituted naphthalene derivative, and its purification is essential to remove unreacted starting materials, byproducts, and other impurities following its synthesis. The protocol is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. The methodology is based on established principles of chromatography for aromatic ethers.
Compound Properties
A summary of the key physical and chemical properties of the target compound is presented in Table 1. Understanding these properties is crucial for developing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃BrO₂ | |
| Molecular Weight | 281.14 g/mol | |
| IUPAC Name | 2-bromo-1,4-dimethoxy-3-methylnaphthalene | |
| Appearance | Likely a solid or oil | Inferred from related compounds[1][2] |
| Solubility | Soluble in common organic solvents like acetone and chloroform | [2] |
Chromatography Principles
Column chromatography is a preparative technique used to separate compounds from a mixture. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. For non-polar to moderately polar organic compounds like this compound, normal-phase chromatography with a polar stationary phase (e.g., silica gel) and a non-polar mobile phase is typically employed. The choice of mobile phase is critical for achieving good separation.
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound using flash column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plate using a pre-determined solvent system. A good starting point for the mobile phase is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).
-
Visualize the separated spots under a UV lamp. The desired product should be well-separated from impurities. The Rf value of the product should ideally be between 0.2 and 0.4.
-
-
Column Packing:
-
Select an appropriate size glass column based on the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexane or a low polarity hexane/ethyl acetate mixture).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and crack-free packed bed. A layer of sand can be added to the top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then removing the solvent under reduced pressure.
-
Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the initial, low-polarity mobile phase.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This is often necessary to elute compounds with varying polarities.
-
Collect fractions in separate tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by spotting collected fractions onto TLC plates and developing them.
-
Identify the fractions containing the pure desired product.
-
-
Solvent Removal:
-
Combine the pure fractions containing this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
-
Purity Confirmation:
-
Assess the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Table 2: Recommended Column Chromatography Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting with 100% Hexane and gradually increasing to 95:5 Hexane:Ethyl Acetate) |
| Elution Mode | Isocratic or Gradient |
| Detection | TLC with UV visualization (254 nm) |
Experimental Workflow
The following diagram illustrates the workflow for the purification of this compound by column chromatography.
Caption: Workflow for Column Chromatography Purification.
Conclusion
This protocol provides a comprehensive guide for the successful purification of this compound using column chromatography. Adherence to this protocol, with appropriate optimization of the mobile phase based on TLC analysis, should yield a product of high purity suitable for subsequent applications in research and development.
References
Application Note: 4'-Isobutylacetophenone as a Key Intermediate for the Synthesis of Ibuprofen
Introduction
4'-Isobutylacetophenone is a critical aromatic ketone that serves as a primary precursor in the industrial synthesis of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1] Ibuprofen is known for its analgesic, anti-inflammatory, and antipyretic properties.[2] The efficient conversion of 4'-isobutylacetophenone to Ibuprofen is a cornerstone of modern pharmaceutical manufacturing. This document outlines the synthetic pathway, mechanism of action, and detailed protocols for this conversion.
Synthetic Pathway: The BHC Green Synthesis
The Boots-Hoechst-Celanese (BHC) process is a notable "green" synthesis of Ibuprofen starting from 4'-isobutylacetophenone.[3][4] This three-step process is lauded for its high atom economy, minimizing waste by incorporating the majority of the reactant atoms into the final product.[3][5]
-
Hydrogenation: 4'-Isobutylacetophenone is first reduced to 1-(4-isobutylphenyl)ethanol. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[6]
-
Carbonylation: The resulting alcohol undergoes carbonylation. In the presence of a palladium catalyst and carbon monoxide, a carboxyl group is added, forming Ibuprofen.[7]
-
Purification: The final step involves the purification of Ibuprofen, typically through crystallization, to yield a high-purity active pharmaceutical ingredient.
This streamlined process has largely replaced the older, six-step Boots process, which had a much lower atom economy of around 40%.[3][5] The BHC process boasts an atom economy of approximately 77-80%.[4][5]
Mechanism of Action
Ibuprofen functions by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[8][9][10] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins.[2] Prostaglandins are key signaling molecules involved in mediating inflammation, pain, and fever.[8][[“]] By blocking COX enzymes, Ibuprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[8][[“]] The inhibition of COX-2 is primarily responsible for the anti-inflammatory and pain-relieving effects, while the inhibition of COX-1 can lead to some of the gastrointestinal side effects associated with NSAIDs.[8][9]
Quantitative Data Summary
The following table summarizes typical quantitative data for the BHC synthesis of Ibuprofen from 4'-isobutylacetophenone.
| Step | Reaction | Catalyst | Solvent | Temperature (°C) | Pressure (psig) | Conversion (%) | Selectivity/Yield (%) |
| 1 | Hydrogenation of 4'-Isobutylacetophenone | 5% Pd/C | Methanol | 30 | 100 | 99.5 | 96.6 (Selectivity to alcohol)[7] |
| 2 | Carbonylation of 1-(4-isobutylphenyl)ethanol | Palladium Complex | Acidic Aqueous Medium | 130 | >500 | >95 | >90 (Yield of Ibuprofen) |
| 3 | Overall Process | - | - | - | - | - | ~77 (Overall Yield)[3] |
Experimental Protocols
Protocol 1: Hydrogenation of 4'-Isobutylacetophenone
This protocol is adapted from established industrial processes for the reduction of 4'-isobutylacetophenone to 1-(4-isobutylphenyl)ethanol.[6][7]
Materials:
-
4'-Isobutylacetophenone (IBAP)
-
Methanol
-
5% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas
-
Stainless steel autoclave
Procedure:
-
Charge a 300 cc stainless steel autoclave with 35.2 g (0.2 moles) of 4'-isobutylacetophenone, 100 mL of methanol, and 5 g of 5% Pd/C catalyst.[7]
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave to 100 psig with hydrogen.[7]
-
Warm the contents to 30°C and stir for 1 hour.[7]
-
After the reaction is complete, cool the autoclave and carefully vent the hydrogen gas.
-
Filter the resulting mixture to remove the Pd/C catalyst.
-
Remove the methanol from the filtrate using a rotary evaporator to yield 1-(4-isobutylphenyl)ethanol.
-
Analyze the product using Gas Chromatography (GC) to determine conversion and selectivity. A typical conversion of IBAP is 99.5% with a selectivity to 1-(4-isobutylphenyl)ethanol of 96.6%.[7]
Protocol 2: Carbonylation of 1-(4-isobutylphenyl)ethanol to Ibuprofen
This protocol describes the carbonylation of the alcohol intermediate to produce Ibuprofen.
Materials:
-
1-(4-isobutylphenyl)ethanol (IBPE)
-
Palladium catalyst complex (e.g., palladium bis(triphenylphosphine) dichloro complex)
-
Carbon monoxide
-
Acidic aqueous medium (e.g., containing HCl)
Procedure:
-
In a high-pressure reactor, combine 1-(4-isobutylphenyl)ethanol with the palladium catalyst complex in an acidic aqueous medium.
-
Pressurize the reactor with carbon monoxide to a pressure of at least 500 psig.
-
Heat the reaction mixture to approximately 130°C and maintain with vigorous stirring.
-
Monitor the reaction progress by measuring the uptake of carbon monoxide.
-
Once the reaction is complete, cool the reactor and vent the excess carbon monoxide.
-
The crude Ibuprofen can be extracted from the reaction mixture using an appropriate organic solvent.
-
The extracted product is then purified by crystallization to obtain high-purity Ibuprofen.
Visualizations
Caption: Workflow for the BHC synthesis of Ibuprofen.
Caption: Inhibition of the COX pathway by Ibuprofen.
References
- 1. US6384285B1 - Process for the preparation of 4â²-isobutylacetophenone - Google Patents [patents.google.com]
- 2. ClinPGx [clinpgx.org]
- 3. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 4. epa.gov [epa.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. data.epo.org [data.epo.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. news-medical.net [news-medical.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. droracle.ai [droracle.ai]
- 11. Ibuprofen Mechanism Of Action - Consensus Academic Search Engine [consensus.app]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the electrophilic bromination of the precursor, 1,4-dimethoxy-3-methyl-naphthalene, using a suitable brominating agent in an appropriate solvent. A typical procedure involves the use of molecular bromine (Br₂) in glacial acetic acid.
Q2: What are the critical parameters that influence the yield of the reaction?
A2: The key parameters affecting the yield include the purity of the starting material (1,4-dimethoxy-3-methyl-naphthalene), the stoichiometry of the brominating agent, reaction temperature, and reaction time. Careful control of these variables is crucial to minimize side reactions and maximize the formation of the desired product.
Q3: What are the potential side products in this synthesis?
A3: Potential side products include unreacted starting material, dibrominated naphthalene derivatives, and other isomeric monobrominated products. The formation of these byproducts is a common cause of low yields.[1][2]
Q4: How can I purify the final product?
A4: Purification can typically be achieved through recrystallization or column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive starting material or reagents. | - Ensure the purity of 1,4-dimethoxy-3-methyl-naphthalene using techniques like NMR or melting point analysis. - Use a fresh bottle of bromine or titrate it to determine its concentration. - Ensure the solvent is dry and appropriate for the reaction. |
| Incorrect reaction temperature. | - For bromination with Br₂, the reaction is often carried out at room temperature. However, if the reaction is too slow, gentle heating might be necessary. Conversely, if side reactions are prevalent, cooling the reaction mixture may improve selectivity.[3] | |
| Formation of Multiple Products (low selectivity) | Over-bromination (formation of dibromo- and polybromo-naphthalenes). | - Use a precise 1:1 molar ratio of the substrate to bromine. Adding bromine dropwise to the solution of the naphthalene derivative can help control the local concentration of the brominating agent. - Consider using a milder brominating agent such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[1][4] |
| Formation of isomeric products. | - The directing effects of the methoxy and methyl groups on the naphthalene ring favor bromination at the 2-position. However, other isomers can form. Optimizing the solvent and temperature can sometimes improve regioselectivity. Using a less reactive brominating agent might also enhance selectivity. | |
| Difficult Purification | Product co-elutes with impurities during column chromatography. | - Try a different solvent system for chromatography. A gradient elution might be necessary to separate closely related compounds. - Consider recrystallization from a suitable solvent or a mixture of solvents. |
| Oily product that does not solidify. | - The product may be an oil at room temperature. If impurities are suspected to prevent crystallization, try further purification by chromatography. - Ensure all solvent from the work-up has been removed under vacuum. |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1,4-dimethoxy-naphthalene (Analogous Procedure)
This protocol is for a closely related compound and can be adapted for the synthesis of this compound.[5]
Materials:
-
1,4-dimethoxynaphthalene (or 1,4-dimethoxy-3-methyl-naphthalene)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the starting naphthalene derivative (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the naphthalene solution at room temperature with constant stirring.
-
Stir the reaction mixture for 1-2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the acetic acid under reduced pressure.
-
Dissolve the residue in diethyl ether.
-
Wash the ether solution with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Typical Amount |
| 1,4-dimethoxynaphthalene | 188.22 | 1 | 50 g |
| Bromine | 159.81 | 1 | 13.7 mL |
| Glacial Acetic Acid | - | - | 500 mL |
| Expected Yield of 2-bromo-1,4-dimethoxy-naphthalene | 267.11 | - | ~81%[5] |
Alternative Brominating Agents
For improved selectivity and milder reaction conditions, consider the following alternative brominating agents.
| Brominating Agent | Abbreviation | Advantages | Typical Conditions |
| N-Bromosuccinimide | NBS | Milder than Br₂, often more selective. | Acetonitrile or DMF, often with a radical initiator like AIBN or light. |
| 1,3-dibromo-5,5-dimethylhydantoin | DBDMH | Solid, easy to handle, high atom economy.[4] | Can be used in various solvents, including mechanochemical methods.[4] |
| Tetrabutylammonium tribromide | TBA-Br₃ | Solid, less hazardous than Br₂. | Dichloromethane or other chlorinated solvents.[1] |
| Copper(II) Bromide | CuBr₂ | Can offer different selectivity. | Often requires heating in a solvent like chloroform or acetic acid.[1] |
Visualizing the Synthesis Workflow and Potential Issues
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting low yield in the synthesis.
References
Technical Support Center: Synthesis of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene.
Frequently Asked Questions (FAQs)
Q1: What is the most common class of side products in the bromination of 1,4-dimethoxy-3-methyl-naphthalene?
A1: The most common side products are polybrominated species, arising from the over-bromination of the naphthalene ring. Due to the activating nature of the methoxy and methyl groups, the aromatic ring is susceptible to further electrophilic substitution by bromine.
Q2: What are the likely positions of further bromination on the naphthalene ring?
A2: The positions of further bromination are influenced by the directing effects of the existing substituents (two methoxy groups and one methyl group). The most likely positions for a second bromine atom are the remaining vacant positions on the aromatic rings, leading to various dibromo-isomers.
Q3: Can benzylic bromination of the methyl group occur?
A3: While less common under typical electrophilic aromatic bromination conditions (e.g., using Br₂ in a polar solvent), benzylic bromination at the methyl group can occur, especially if radical initiators (like light or AIBN) are present or if N-bromosuccinimide (NBS) is used as the brominating agent under conditions that favor radical pathways.
Q4: How can I monitor the progress of the reaction and the formation of side products?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the consumption of the starting material and the appearance of the product and any significant side products. Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude reaction mixture can provide more detailed information about the composition and identify the mass of potential side products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete reaction. - Formation of significant amounts of side products. - Loss of product during workup or purification. | - Monitor the reaction by TLC until the starting material is consumed. - Carefully control the stoichiometry of the brominating agent. - Optimize reaction temperature; lower temperatures often increase selectivity. - Ensure efficient extraction and careful purification (e.g., column chromatography). |
| Presence of significant amounts of dibrominated side products | - Excess of brominating agent. - Reaction temperature is too high. - Prolonged reaction time. | - Use a 1:1 molar ratio of substrate to brominating agent. Add the brominating agent dropwise to the reaction mixture. - Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature). - Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Formation of a complex mixture of products | - Non-selective bromination conditions. - Decomposition of starting material or product. | - Use a milder brominating agent, such as N-bromosuccinimide (NBS). - Ensure the absence of light to prevent radical side reactions. - Use purified, dry solvents. |
| Product is difficult to purify from side products | - Similar polarity of the desired product and side products. | - Utilize high-performance column chromatography with a carefully selected solvent system. - Recrystallization may be an effective purification method if a suitable solvent is found. |
Summary of Potential Side Products
| Side Product | Formation Conditions Favoring this Product |
| Dibromo-1,4-dimethoxy-3-methyl-naphthalene isomers | - Molar ratio of brominating agent to substrate > 1. - Higher reaction temperatures. - Longer reaction times. |
| Tribromo-1,4-dimethoxy-3-methyl-naphthalene isomers | - Significant excess of brominating agent. |
| 2-(Bromomethyl)-1,4-dimethoxy-3-methyl-naphthalene | - Use of N-bromosuccinimide (NBS) as the brominating agent, especially with a radical initiator. |
Note: The formation of specific isomers of di- and tri-brominated products will depend on the complex interplay of electronic and steric effects of the substituents.
Experimental Protocols
Adapted Protocol for the Synthesis of this compound
This protocol is adapted from the synthesis of the closely related compound, 2-bromo-1,4-dimethoxynaphthalene.[1] Researchers should optimize the conditions for their specific substrate and setup.
Materials:
-
1,4-dimethoxy-3-methyl-naphthalene
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid or Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Diethyl ether or other suitable extraction solvent
-
Silica gel for column chromatography
Procedure using Bromine (Br₂):
-
Dissolve 1,4-dimethoxy-3-methyl-naphthalene (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate until the bromine color disappears and gas evolution ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
Procedure using N-Bromosuccinimide (NBS):
-
Dissolve 1,4-dimethoxy-3-methyl-naphthalene (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.
-
Add N-bromosuccinimide (1.0 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography as described above.
Reaction Pathway and Side Product Formation
Caption: Synthesis pathway and potential side reactions.
References
Stability of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene in various solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene in various solvents. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer
Specific stability data for this compound is not extensively available in public literature. The quantitative data presented in this guide is hypothetical and for illustrative purposes only . Researchers should perform their own stability studies to determine the suitability of solvents and conditions for their specific applications.
Stability Profile
The stability of this compound can be influenced by the solvent's polarity, protic nature, and the presence of light or oxidizing agents. Substituted naphthalenes are generally stable, but the methoxy groups may be susceptible to acid-catalyzed hydrolysis, and the aromatic ring can undergo oxidative degradation.[1]
Table 1: Hypothetical Stability of this compound in Common Solvents at Room Temperature (25°C) for 24 hours.
| Solvent | Polarity (Dielectric Constant) | % Degradation (Hypothetical) | Notes |
| Dimethyl Sulfoxide (DMSO) | 47.2 | < 1% | Generally stable.[2] |
| N,N-Dimethylformamide (DMF) | 36.7 | < 1% | Generally stable. |
| Acetonitrile (ACN) | 37.5 | < 2% | Stable under neutral conditions. |
| Methanol (MeOH) | 32.7 | 2-5% | Potential for slow solvolysis over extended periods. |
| Ethanol (EtOH) | 24.5 | 2-5% | Similar to methanol, potential for slow solvolysis. |
| Dichloromethane (DCM) | 9.1 | < 1% | Generally stable, protect from light. |
| Chloroform | 4.8 | < 1% | Generally stable, protect from light. |
| Tetrahydrofuran (THF) | 7.6 | 1-3% | Peroxide formation in aged THF can promote degradation. |
| Water (pH 7) | 80.1 | 5-10% | Low solubility; hydrolysis may occur over time. |
| Water (pH 4) | 80.1 | 10-20% | Increased potential for acid-catalyzed hydrolysis of methoxy groups. |
| Water (pH 9) | 80.1 | < 5% | More stable than in acidic aqueous solutions. |
Experimental Protocols
Protocol for Determining Chemical Stability
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent using High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[3][4]
Materials:
-
This compound
-
HPLC-grade solvents of interest
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system
-
Analytical balance
-
pH meter (for aqueous solutions)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a stable solvent (e.g., DMSO or ACN) at a concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with the test solvent to a final concentration of 10-20 µg/mL. Prepare a sufficient volume for all time points.
-
Time Zero (T0) Sample: Immediately after preparation, analyze a sample of the working solution by HPLC or LC-MS. This will serve as the baseline.
-
Incubation: Store the remaining working solution under the desired experimental conditions (e.g., room temperature, elevated temperature, protected from light).
-
Time Point Analysis: At specified time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the working solution and analyze it by HPLC or LC-MS.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T0 sample. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Quantification: Calculate the percentage of the compound remaining at each time point using the following formula:
% Remaining = (Peak Area at Time X / Peak Area at T0) * 100
Troubleshooting Guides and FAQs
Q1: I am seeing a rapid loss of my compound in methanol. What could be the cause?
A1: While our hypothetical data suggests moderate stability, rapid degradation in methanol could be due to several factors:
-
Acidic Contamination: The presence of acidic impurities in the methanol can catalyze the hydrolysis of the methoxy groups. Ensure you are using high-purity, HPLC-grade methanol.
-
Elevated Temperature: If your experiment is conducted at a temperature higher than room temperature, the rate of solvolysis may increase significantly.
-
Presence of Other Reagents: If other reagents are present in your solution, they may be reacting with the compound.
Q2: My compound seems to be disappearing from the solution when dissolved in water, but I don't see any degradation products. What is happening?
A2: this compound is a hydrophobic molecule with low aqueous solubility. The apparent loss of the compound may not be due to degradation but rather to:
-
Precipitation: The compound may be precipitating out of the aqueous solution over time. Visually inspect your sample for any solid material.
-
Adsorption: The compound may be adsorbing to the surface of your container (e.g., polypropylene tubes). Using glass or low-adsorption plasticware can mitigate this.[3]
Q3: How can I improve the stability of this compound in aqueous solutions for my biological assays?
A3: To improve stability and solubility in aqueous media:
-
Use a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into your aqueous buffer immediately before use. Keep the final concentration of the organic solvent low (typically <1%) to avoid affecting your biological system.
-
Control the pH: Based on general chemical principles, neutral to slightly basic pH is likely to be more favorable than acidic pH to prevent hydrolysis of the methoxy groups. Buffer your aqueous solution accordingly.
Q4: I see a new peak appearing in my chromatogram over time. How can I identify this degradation product?
A4: The appearance of a new peak indicates the formation of one or more degradation products. To identify it:
-
LC-MS Analysis: The most effective method is to use Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the new peak can provide information about its structure. For example, the loss of a methyl group (CH3) would result in a mass decrease of 14 Da, while the replacement of a methoxy group (OCH3) with a hydroxyl group (OH) would result in a mass decrease of 16 Da.
-
Forced Degradation Studies: You can perform forced degradation studies under harsh conditions (e.g., strong acid, strong base, high heat, oxidation) to intentionally generate degradation products. This can help in confirming the identity of the product seen under normal experimental conditions.
Q5: What are the likely degradation pathways for this molecule?
A5: Based on the structure, potential degradation pathways include:
-
Hydrolysis: The methoxy groups are susceptible to hydrolysis, particularly under acidic conditions, to form hydroxylated naphthalene derivatives.
-
Oxidation: The electron-rich aromatic ring can be oxidized, especially in the presence of oxidizing agents or light, potentially leading to the formation of quinones or ring-opened products.[5]
-
Debromination: While generally stable, the bromo substituent could potentially be removed under certain reductive or photolytic conditions.
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Hypothetical degradation pathways.
References
- 1. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Bacterial Biodegradation Pathways of Low and High Molecular Weight Polycyclic Aromatic Hydrocarbons (PAHs) [gavinpublishers.com]
Technical Support Center: Degradation of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section addresses common problems encountered during the study of this compound degradation.
Question: My degradation experiment shows inconsistent or no degradation of the target compound. What are the potential causes and how can I troubleshoot this?
Answer: Inconsistent or failed degradation can stem from several factors related to experimental setup, reagent quality, and the inherent stability of the compound. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Degradation Experiments
Caption: Troubleshooting workflow for degradation experiments.
Question: I am observing unexpected peaks in my chromatogram after a degradation experiment. How can I identify these?
Answer: Unexpected peaks can be degradation byproducts, impurities from reagents, or artifacts from sample preparation. To identify these, consider the following:
-
Analyze a blank sample: Run a control experiment without the target compound to identify peaks originating from your solvent or media.
-
Mass Spectrometry (MS): Couple your chromatography system (LC or GC) to a mass spectrometer to obtain mass-to-charge ratios of the unknown peaks. This can help elucidate their structures.
-
Review potential degradation pathways: Based on the structure of this compound, predict likely degradation products. For example, debromination, demethylation, or oxidation of the methyl group are plausible initial steps. Compare the masses of these predicted products with your MS data.
Question: My microbial degradation rates are very slow. How can I enhance the process?
Answer: Slow microbial degradation can be due to several factors.[1] To enhance the degradation rate:
-
Acclimation: Ensure your microbial culture has been properly acclimated to the target compound. This may involve a gradual increase in the concentration of the compound over time.
-
Nutrient Optimization: The carbon-to-nitrogen-to-phosphorus (C:N:P) ratio is crucial for microbial activity.[2] Ensure that essential nutrients are not limiting.
-
Co-metabolism: Some compounds are degraded more efficiently in the presence of a primary carbon source (co-substrate).[3] Experiment with the addition of a simple carbon source like glucose.
-
Bioaugmentation: If using an environmental inoculum, consider bioaugmenting with a microbial consortium known to degrade similar halogenated aromatic compounds.[1]
-
pH and Temperature: Optimize the pH and temperature of your culture medium to match the optimal growth conditions of your microbial consortium.[2]
Frequently Asked Questions (FAQs)
Question: What are the likely degradation pathways for this compound?
Answer: While specific degradation pathways for this exact molecule are not extensively documented, we can infer potential routes based on the degradation of similar brominated and methoxylated naphthalene derivatives. The primary mechanisms are likely to be photodegradation and microbial degradation.
-
Photodegradation: Under UV irradiation, the C-Br bond is a likely site for initial cleavage, leading to a debrominated naphthalene derivative. The methoxy groups may also undergo demethylation. Further degradation would likely involve the oxidation of the aromatic rings.
-
Microbial Degradation: Aerobic microbial degradation would likely be initiated by dioxygenase enzymes attacking the aromatic rings, leading to the formation of dihydrodiols. Subsequent steps would involve ring cleavage. Alternatively, initial attack could involve demethylation of the methoxy groups or oxidation of the methyl group. Anaerobic degradation could proceed via reductive debromination.[4]
Plausible Photodegradation Pathway
Caption: Plausible photodegradation pathway.
Plausible Aerobic Microbial Degradation Pathway
Caption: Plausible aerobic microbial degradation pathway.
Question: How does the presence of the bromo- and methoxy- substituents affect the degradation of the naphthalene core?
Answer: The substituents have a significant impact on the degradation process:
-
Bromo- group: The bromine atom is an electron-withdrawing group, which can make the aromatic ring more susceptible to nucleophilic attack but potentially more resistant to electrophilic attack by some microbial enzymes. The C-Br bond can be cleaved through reductive dehalogenation under anaerobic conditions.[4]
-
Methoxy- groups: Methoxy groups are electron-donating, which can influence the sites of enzymatic attack. They can also be a target for initial degradation through demethylation reactions. However, in some contexts, methoxy groups have been reported to potentially decrease the thermal stability of aromatic polymers.[5]
Question: What are the expected physical and chemical properties of this compound?
Answer: Based on available data for this compound and similar structures, we can expect the following properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₃BrO₂ |
| Molecular Weight | 281.15 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents |
Experimental Protocols
Protocol 1: Photodegradation Study
Objective: To evaluate the photodegradation of this compound under simulated solar irradiation.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Quartz reaction vessels
-
Solar simulator with a UV light source (e.g., Xenon lamp)
-
HPLC-UV system
-
LC-MS system for product identification
Procedure:
-
Prepare a stock solution of the target compound in acetonitrile.
-
Prepare the reaction solution by diluting the stock solution in a mixture of acetonitrile and ultrapure water to a final concentration of 10 mg/L in a quartz vessel.
-
Place the vessel in the solar simulator.
-
Take samples at regular time intervals (e.g., 0, 30, 60, 120, 240 minutes).
-
Analyze the samples by HPLC-UV to quantify the remaining concentration of the parent compound.
-
Analyze selected samples by LC-MS to identify major degradation products.
-
Run a dark control (vessel wrapped in aluminum foil) in parallel to account for any degradation not induced by light.
Protocol 2: Aerobic Microbial Degradation Study
Objective: To assess the biodegradability of this compound by a mixed microbial culture.
Materials:
-
This compound
-
Minimal salts medium (MSM)
-
Activated sludge from a wastewater treatment plant (as microbial inoculum)
-
Shaking incubator
-
GC-MS or LC-MS system
Procedure:
-
Prepare MSM and autoclave.
-
Prepare a stock solution of the target compound in a suitable solvent (e.g., acetone) at a high concentration.
-
Add the microbial inoculum (e.g., 10% v/v) to the MSM in sterile flasks.
-
Spike the flasks with the target compound to a final concentration of 20 mg/L.
-
Prepare a sterile control (no inoculum) and a biotic control (with inoculum but no target compound).
-
Incubate the flasks at a controlled temperature (e.g., 25-30°C) with shaking (e.g., 150 rpm).
-
Collect samples periodically (e.g., every 24-48 hours) for several days.
-
Extract the samples with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by GC-MS or LC-MS to determine the concentration of the parent compound and identify metabolites.
References
Optimizing Suzuki coupling reaction conditions for bromonaphthalenes
Technical Support Center: Suzuki Coupling of Bromonaphthalenes
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for optimizing Suzuki-Miyaura cross-coupling reactions involving bromonaphthalene substrates.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for aryl halides in Suzuki coupling, and where do bromonaphthalenes fit?
The reactivity of the organic halide (R-X) is crucial for the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][2] The general reactivity trend is R–I > R–OTf > R–Br >> R–Cl.[3] Bromonaphthalenes are aryl bromides and thus exhibit good reactivity, making them common substrates for these reactions. However, they are generally less reactive than the corresponding iodonaphthalenes.
Q2: Why is the choice of base so critical for the Suzuki coupling of bromonaphthalenes?
The base plays a multifaceted role in the Suzuki coupling mechanism. Its primary function is to activate the organoboron compound (boronic acid) to facilitate the transmetalation step.[3][4] It is widely believed that the base forms a boronate species (e.g., [ArB(OH)3]⁻), which is more nucleophilic and readily transfers its organic group to the palladium center.[2] The choice and strength of the base can significantly influence reaction rates and yields. For instance, strong bases like NaOH can lead to faster transmetalation compared to weaker bases like carbonates.[5]
Q3: Can Suzuki coupling reactions for bromonaphthalenes be performed in aqueous conditions?
Yes, Suzuki couplings can be effectively carried out in aqueous or biphasic organic-water solvent systems.[1][3] This approach offers significant green chemistry advantages, including reduced cost, enhanced safety, and the ability to use water-soluble reagents and catalysts.[3] Organoboranes and many inorganic bases are compatible with aqueous conditions.[1] Systems using water with catalysts like Pd(OAc)2 have proven effective for coupling reactions, sometimes even without a ligand.[5][6]
Q4: What are the most common palladium sources and ligands for coupling with bromonaphthalenes?
Palladium(0) complexes are the active catalysts. Often, a stable Palladium(II) precatalyst, such as Pd(OAc)2 or PdCl2, is used, which is reduced in situ to Pd(0).[7] The choice of ligand is critical for stabilizing the Pd(0) species and modulating its reactivity. Electron-donating phosphine ligands are commonly used to increase the electron density at the palladium center, which facilitates the oxidative addition step.[3] For less reactive aryl bromides or challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to improve catalytic activity.[1][3][8]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure an inert atmosphere (Argon or Nitrogen) is maintained throughout the reaction to prevent oxygen from deactivating the catalyst.[9] If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Consider using a pre-activated Pd(0) catalyst like Pd(PPh3)4. |
| Poor Substrate Solubility | Bromonaphthalenes can have poor solubility in some common solvents. Try switching to a solvent like DMF, dioxane, or toluene, and consider heating the reaction.[10][11] In some cases, using a mixture of solvents (e.g., toluene/water/ethanol) can improve solubility and reaction efficiency.[8] |
| Inefficient Transmetalation | The base may not be optimal. Screen different bases such as K2CO3, K3PO4, Cs2CO3, or NaOH.[3] Ensure the base is finely powdered and anhydrous if required by the protocol. The presence of a small amount of water can sometimes be beneficial for reactions with K3PO4.[12] |
| Sub-optimal Ligand | The chosen ligand may not be suitable for the specific bromonaphthalene substrate. For electron-rich or sterically hindered bromonaphthalenes, consider switching to a bulkier, more electron-donating ligand like SPhos or other Buchwald-type ligands.[8][12] |
Problem 2: Significant Side Product Formation
| Side Product | Potential Cause & Minimization Strategy |
| Protodeboronation | (Replacement of the boronic acid group with hydrogen). This occurs when the organoboron reagent degrades before it can participate in transmetalation. Strategy: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Ensure the reaction is thoroughly degassed. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[8] |
| Homocoupling | (Coupling of two boronic acid molecules). This is often caused by the presence of oxygen or unreduced Pd(II) species.[7] Strategy: Rigorously degas all solvents and reagents. Ensure the complete reduction of the Pd(II) precatalyst to Pd(0) before the main reaction proceeds. |
| Dehalogenation | (Replacement of the bromine on the naphthalene with hydrogen). This can occur after oxidative addition if the palladium complex reacts with a hydrogen source in the mixture (e.g., amine bases, alcohol solvents).[7] Strategy: Avoid amine bases or alcoholic solvents if dehalogenation is a major issue. Choose reaction components carefully. |
Data & Reaction Conditions
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of 1-Bromonaphthalene
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)2 | None | Dodecyltrimethylammonium hydroxide | Water | 80 | 98 | [5][13] |
| Pd(OAc)2 | PPh3 | K2CO3 | Toluene/Ethanol/Water | Reflux | ~90 | Varies |
| PdCl2(dppf) | dppf | Cs2CO3 | Dioxane | 100 | High | [11] |
| Pd2(dba)3 | SPhos | K3PO4 | THF/Water | 80 | High | [8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 1-Bromonaphthalene with an Arylboronic Acid
This is a representative protocol and may require optimization for specific substrates.
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-bromonaphthalene (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a base (e.g., K2CO3, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent catalyst oxidation.[9]
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL) via syringe.[14]
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (typically 2-24 hours). Monitor the reaction progress using TLC or LC-MS.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.[6][14]
Visualizations
Diagrams and Workflows
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemcompute.org [chemcompute.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: NMR Peak Assignments for 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene
This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the NMR peak assignments for 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene.
Troubleshooting Guide
Question: My acquired ¹H NMR spectrum shows unexpected peaks or splitting patterns. What are the possible causes and solutions?
Answer:
Unexpected signals in a ¹H NMR spectrum can arise from several factors. Here is a systematic approach to troubleshoot the issue:
-
Purity of the Sample: The most common cause of unexpected peaks is the presence of impurities. These could be residual solvents from the synthesis or purification steps, starting materials, or byproducts.
-
Solution: Review the synthetic route for potential side-products. Compare the chemical shifts of the unknown peaks with common NMR solvents and reagents. If impurities are suspected, repurify the sample using an appropriate technique such as recrystallization or column chromatography.
-
-
Complex Splitting Patterns (Second-Order Effects): When protons are strongly coupled (i.e., the difference in their chemical shifts is comparable to the coupling constant), complex, non-first-order splitting patterns can emerge.
-
Solution: Acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion (in Hz) and can often simplify complex multiplets into first-order patterns.
-
-
Degradation of the Sample: this compound could potentially be sensitive to air, light, or temperature, leading to degradation products that show up in the NMR.
-
Solution: Ensure the sample was stored correctly. If degradation is suspected, prepare a fresh sample and acquire the spectrum promptly.
-
-
Instrumental Issues: Improper shimming of the magnetic field can lead to broad or distorted peaks.
-
Solution: Re-shim the spectrometer and re-acquire the spectrum.
-
Question: The chemical shifts in my ¹³C NMR spectrum do not match the predicted values. How can I confirm my peak assignments?
Answer:
Discrepancies between predicted and experimental ¹³C NMR chemical shifts are common, as prediction algorithms are based on empirical data and may not perfectly account for the specific electronic and steric environment of the molecule.
-
Utilize 2D NMR Techniques: Two-dimensional NMR experiments are invaluable for definitive peak assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. This is a powerful tool for assigning the signals of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary (non-protonated) carbons by observing their correlations with nearby protons.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, helping to identify neighboring protons in the aromatic ring.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can distinguish between CH, CH₂, and CH₃ groups.
-
DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
-
DEPT-90 will only show CH signals. Quaternary carbons are absent in both DEPT-135 and DEPT-90 spectra.
-
-
Re-evaluate Prediction Method: If you are relying on a single prediction method, try using an alternative algorithm or software, as different methods can yield slightly different results.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are intended as a guide for initial peak assignment.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H5/H8 | 8.05 - 8.15 | Multiplet | 2H |
| H6/H7 | 7.50 - 7.60 | Multiplet | 2H |
| OCH₃ (C1) | 3.95 | Singlet | 3H |
| OCH₃ (C4) | 3.90 | Singlet | 3H |
| CH₃ | 2.45 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | 152.5 |
| C4 | 149.0 |
| C8a | 128.0 |
| C4a | 127.5 |
| C5/C8 | 127.0 |
| C6/C7 | 122.5 |
| C3 | 121.0 |
| C2 | 115.0 |
| OCH₃ (C1) | 61.0 |
| OCH₃ (C4) | 57.0 |
| CH₃ | 15.0 |
Experimental Protocols
Standard NMR Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
If necessary, filter the solution to remove any particulate matter.
-
Place the NMR tube in the spectrometer for analysis.
Acquisition of a Standard ¹H NMR Spectrum:
-
Tune and lock the spectrometer using the deuterated solvent signal.
-
Shim the magnetic field to optimize homogeneity.
-
Set the appropriate spectral width, acquisition time, and relaxation delay. A standard acquisition might use a 90° pulse, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Frequently Asked Questions (FAQs)
Q1: Why do the two methoxy groups have different chemical shifts?
A1: The two methoxy groups are in different chemical environments due to the substitution pattern on the naphthalene ring. The methoxy group at C1 is adjacent to the unsubstituted aromatic ring, while the methoxy group at C4 is positioned between the bromine and methyl substituents. This difference in neighboring groups leads to distinct electronic environments and therefore different chemical shifts.
Q2: I don't see any coupling for the methyl and methoxy protons. Is this expected?
A2: Yes, this is expected. The protons of the methyl and methoxy groups are not typically coupled to other protons in the molecule as there are no protons on the adjacent atoms. Therefore, they should appear as sharp singlets in the ¹H NMR spectrum.
Q3: Can I use a different deuterated solvent?
A3: Yes, but be aware that the chemical shifts of your compound will change depending on the solvent used. Solvents can interact with the analyte and influence the local electronic environment. It is crucial to report the solvent used when presenting NMR data.
Q4: My sample is not very soluble in CDCl₃. What other solvents can I try?
A4: If solubility is an issue, you can try more polar aprotic solvents such as acetone-d₆, DMSO-d₆, or acetonitrile-d₃.
Troubleshooting Workflow
Methods for removing impurities from crude 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene. This document outlines methods for removing common impurities and offers detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities depend on the synthetic route, but typically include:
-
Unreacted Starting Material: 1,4-dimethoxy-3-methyl-naphthalene.
-
Polybrominated Species: Dibrominated or other polybrominated derivatives of the naphthalene core. The formation of 1,4-dibromo-2-methylnaphthalene has been observed in similar reactions[1].
-
Isomeric Byproducts: Bromination at other positions on the naphthalene ring, although the 2-position is generally favored in this substituted system.
-
Residual Reagents: Traces of the brominating agent (e.g., bromine) and solvent (e.g., acetic acid) from the reaction.
Q2: Which purification method is most suitable for my crude product?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Column Chromatography: Highly effective for separating the target compound from both more polar and less polar impurities. It is the most versatile method for achieving high purity.
-
Recrystallization: A good option if the crude product is a solid and there is a significant difference in solubility between the desired product and the impurities in a particular solvent.
-
Distillation under Reduced Pressure: Suitable for thermally stable, liquid products. A procedure for the similar compound, 2-bromo-1,4-dimethoxy-naphthalene, utilizes distillation for purification[2].
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. It allows for the rapid assessment of the separation of the desired product from impurities. A typical mobile phase for TLC analysis of this compound would be a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Spots on TLC | Incorrect solvent system (eluent). | Systematically vary the polarity of the eluent. Start with a non-polar solvent like hexane and gradually add a more polar solvent such as ethyl acetate or dichloromethane until a good separation (Rf of the product around 0.3-0.4) is achieved. |
| Product Elutes Too Quickly | The eluent is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent. |
| Product Does Not Elute from the Column | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent. |
| Broad or Tailing Bands | The column was not packed properly, or the sample was not loaded correctly. The column may be overloaded. | Ensure the column is packed uniformly without any air bubbles. Dissolve the crude product in a minimal amount of the eluent or a volatile solvent and load it onto the column in a narrow band. Reduce the amount of crude product loaded onto the column. |
| Cracks in the Stationary Phase | The column has run dry. | Never let the solvent level drop below the top of the stationary phase. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | The solution is not saturated, or the compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration of the product. If crystals still do not form, try adding a small seed crystal of the pure product or gently scratching the inside of the flask with a glass rod at the meniscus. The solvent may be unsuitable; a different solvent or a mixture of solvents should be tested. |
| Oily Precipitate Forms Instead of Crystals | The boiling point of the solvent is too high, or the compound is melting in the hot solvent. The compound may be "oiling out" due to a high concentration of impurities. | Use a lower-boiling solvent. Ensure the temperature of the solution is below the melting point of the compound. Try a preliminary purification step like column chromatography to remove some of the impurities before recrystallization. |
| Low Recovery of Pure Product | Too much solvent was used. The product has significant solubility in the cold solvent. Crystals were filtered before crystallization was complete. | Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution in an ice bath to minimize the solubility of the product. Allow sufficient time for crystallization to complete before filtering. |
| Colored Impurities Remain in Crystals | The impurity is co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, then filter the hot solution before allowing it to cool. This should be done with caution as it can also adsorb some of the desired product. |
Experimental Protocols
Column Chromatography Protocol
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude product.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., hexane or a hexane/dichloromethane mixture).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample has entered the silica gel.
-
Gently add a small amount of fresh eluent to wash the sides of the column and drain again until the eluent level is at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions as the eluent flows through the column.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
| Eluent System | Ratio (v/v) | Application |
| Hexane | 100% | For separating from more polar impurities. A similar protocol was used to separate 1-bromo-2-methylnaphthalene from 1,4-dibromo-2-methylnaphthalene[1]. |
| Hexane / Dichloromethane | 95:5 to 80:20 | For general purification, offering a balance of polarity to elute the product while retaining more polar impurities. |
| Hexane / Ethyl Acetate | 98:2 to 90:10 | An alternative to dichloromethane-based systems, useful if impurities have similar polarity in chlorinated solvents. |
Recrystallization Protocol
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Potential solvents for brominated aromatic compounds include ethanol, methanol, isopropanol, hexane, and toluene. A mixture of solvents can also be effective.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the product just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Filter the hot solution through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Experimental Workflows
Caption: Workflow for Column Chromatography Purification.
Caption: Workflow for Recrystallization Purification.
References
Challenges in the scale-up synthesis of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scale-up synthesis of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
When scaling up this synthesis, researchers often face challenges with controlling the reaction temperature (exothermic bromination), ensuring adequate mixing to avoid localized over-bromination, managing the safe handling of bromine or other brominating agents, and achieving consistent product purity and yield. Purification at a larger scale can also be problematic due to the potential for closely related impurities.
Q2: What are the primary impurities to expect in the synthesis?
The most common impurities include the starting material (1,4-dimethoxy-3-methyl-naphthalene), di-brominated byproducts, and potentially other regioisomers of the desired product. The formation of these impurities is often linked to reaction conditions such as temperature, reaction time, and the stoichiometry of the brominating agent.[1]
Q3: Are there safer alternatives to using elemental bromine for the bromination step?
Yes, several alternative brominating agents can be considered for improved safety and handling, especially on a larger scale. N-Bromosuccinimide (NBS) is a common and safer alternative to liquid bromine.[2][3] Other options include pyridinium tribromide (PyH-Br3) and tetrabutylammonium tribromide (TBABr3).[3] The choice of reagent can influence the selectivity and reaction conditions required.
Q4: How critical is the purity of the starting material, 1,4-dimethoxy-3-methyl-naphthalene?
The purity of the starting material is crucial for obtaining a high yield and purity of the final product. Impurities in the starting material can lead to the formation of undesired side products that may be difficult to separate from the desired this compound. It is highly recommended to use starting material with a purity of >98%.
Q5: What are the recommended work-up and purification procedures for this compound on a larger scale?
A typical work-up involves quenching the excess brominating agent with a reducing agent like sodium thiosulfate or sodium bisulfite, followed by extraction and washing of the organic layer. For purification on a larger scale, recrystallization is often the most viable method. If the product is an oil, column chromatography may be necessary, but this can be challenging and costly at scale. In such cases, distillation under reduced pressure might be an alternative if the compound is thermally stable.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. | - Monitor the reaction progress using TLC or HPLC. - Ensure the brominating agent is added at a controlled rate to maintain the optimal reaction temperature. - Check the purity and stoichiometry of your reagents. |
| - Product decomposition during reaction or work-up. | - Maintain the recommended reaction temperature; avoid overheating. - Quench the reaction promptly once complete. - Use a mild work-up procedure. | |
| - Loss of product during purification. | - Optimize the recrystallization solvent system to maximize recovery. - If using chromatography, ensure proper loading and elution conditions. | |
| Formation of Di-brominated Impurities | - Excess of brominating agent. | - Use a stoichiometric amount or a slight excess of the brominating agent. - Add the brominating agent slowly and with efficient stirring to avoid localized high concentrations. |
| - High reaction temperature. | - Maintain the reaction temperature within the recommended range. | |
| Inconsistent Results Between Batches | - Variations in raw material quality. | - Use starting materials from a consistent source and verify their purity before use. |
| - Poor control of reaction parameters. | - Implement strict process controls for temperature, addition rates, and stirring speed. - Ensure consistent work-up and purification procedures. | |
| Difficult Purification | - Presence of closely related impurities. | - Optimize the reaction conditions to minimize the formation of side products. - Explore different recrystallization solvents or solvent mixtures. - Consider a multi-step purification process if necessary (e.g., distillation followed by recrystallization). |
| Runaway Reaction | - Poor heat dissipation on a larger scale. | - Ensure the reactor has adequate cooling capacity. - Add the brominating agent in portions or via a syringe pump to control the rate of heat generation.[4] - Use a solvent with a suitable boiling point to help dissipate heat. |
Experimental Protocols
Synthesis of 1,4-dimethoxy-3-methyl-naphthalene (Starting Material)
A detailed protocol for the synthesis of the starting material is crucial for the overall success of the process. While several methods exist for the synthesis of substituted naphthalenes, a common route involves the methylation of the corresponding diol.
Bromination of 1,4-dimethoxy-3-methyl-naphthalene
Materials and Equipment:
-
1,4-dimethoxy-3-methyl-naphthalene
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Reaction vessel with overhead stirrer, thermometer, and addition funnel
-
Cooling bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction vessel, dissolve 1,4-dimethoxy-3-methyl-naphthalene (1.0 eq.) in the chosen solvent (DCM or MeCN).
-
Cool the solution to 0-5 °C using a cooling bath.
-
Slowly add N-Bromosuccinimide (1.05 eq.) in portions over a period of 1-2 hours, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate).
Visualizations
Experimental Workflow
Caption: A flowchart of the experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Preventing debromination of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the debromination of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene during various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
Debromination is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 1,4-dimethoxy-2-methyl-naphthalene. This reduces the yield of the desired product and complicates the purification process.
Q2: What are the common causes of debromination for this compound?
Debromination of this compound can be initiated by several factors, including:
-
Reductive conditions: The presence of reducing agents, even mild ones, can lead to hydrodehalogenation.[1][2][3][4]
-
High temperatures: Elevated reaction temperatures can promote the cleavage of the C-Br bond.
-
Certain catalysts and ligands: In cross-coupling reactions, the choice of palladium catalyst and phosphine ligand is crucial. Some combinations can favor reductive debromination.[5]
-
Basic conditions: The type and strength of the base used can influence the rate of debromination.[6][7]
-
Light exposure: Some aryl bromides are susceptible to light-mediated reductive debromination.[8][9]
-
Active hydrogen sources: Solvents like isopropanol or reagents like formic acid and its salts can act as hydride donors, leading to debromination.[3][4]
Q3: How does the electronic nature of this compound affect its susceptibility to debromination?
The naphthalene ring is electron-rich, which is further enhanced by the two methoxy groups and the methyl group. This increased electron density can make the aryl bromide more susceptible to oxidative addition to a low-valent metal center (e.g., Pd(0)) in cross-coupling reactions. However, this electron-rich nature can also influence the stability of potential intermediates in various reaction pathways, sometimes favoring debromination.
Troubleshooting Guides
This section provides specific troubleshooting advice for common reactions where debromination of this compound may be encountered.
Scenario 1: Debromination during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
Problem: Significant formation of 1,4-dimethoxy-2-methyl-naphthalene is observed alongside the desired coupled product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Ligand Choice | Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or t-BuXPhos. | Bulky ligands promote reductive elimination of the desired product over competing side reactions like hydrodehalogenation.[5] |
| High Reaction Temperature | Lower the reaction temperature. Start at room temperature and gradually increase only if the reaction is sluggish. | High temperatures can lead to thermal decomposition of intermediates and promote reductive debromination. |
| Suboptimal Base | Use a weaker or non-nucleophilic base. Consider switching from alkoxides (e.g., NaOtBu) to carbonates (e.g., Cs2CO3, K2CO3) or phosphates (K3PO4). | Strong, sterically hindered bases can sometimes promote protonolysis of key intermediates. The choice of base can significantly impact the reaction outcome.[6][10] |
| Presence of a Hydride Source | Ensure anhydrous and deoxygenated solvents and reagents. Avoid solvents that can act as hydride donors (e.g., isopropanol) if not essential for the reaction. | Impurities or certain solvents can act as a source of hydride, leading to reductive debromination.[3][4] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed. | Extended reaction times can lead to product degradation and an increase in side products, including the debrominated species. |
Experimental Protocol: General Conditions to Minimize Debromination in Suzuki Coupling
This protocol provides a starting point for minimizing debromination when using this compound in a Suzuki-Miyaura cross-coupling reaction.
-
Reagents and Catalyst System:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)2 (2 mol%)
-
XPhos (4 mol%)
-
K3PO4 (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)
-
-
Procedure: a. To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)2, XPhos, and K3PO4. b. Add this compound and the arylboronic acid. c. Add the anhydrous, degassed solvent. d. Stir the reaction mixture at room temperature for 30 minutes, then slowly heat to 80 °C. e. Monitor the reaction progress by TLC or GC-MS. f. Upon completion, cool the reaction to room temperature and quench with water. g. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography.
Logical Workflow for Troubleshooting Debromination in Cross-Coupling Reactions
Caption: Troubleshooting flowchart for debromination in cross-coupling reactions.
Scenario 2: Debromination during Grignard Reagent Formation or Lithium-Halogen Exchange
Problem: Low yield of the desired organometallic reagent and formation of 1,4-dimethoxy-2-methyl-naphthalene.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Protic Impurities | Use rigorously dried glassware and anhydrous solvents (e.g., THF, diethyl ether). | Organometallic reagents are highly basic and will be quenched by any protic source, leading to the formation of the debrominated product. |
| Slow Initiation (Grignard) | Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. | This helps to clean the magnesium surface and initiate the reaction, preventing side reactions that might occur during a long induction period. |
| Unfavorable Equilibrium (Li-Halogen Exchange) | Use two equivalents of t-BuLi at low temperatures (e.g., -78 °C). | The first equivalent performs the exchange, and the second reacts with the generated t-butyl bromide, driving the equilibrium towards the desired aryllithium species.[11] |
| Reaction with Solvent | Perform the reaction at low temperatures (-78 °C for THF, -20 °C for diethyl ether). | Ethereal solvents can be deprotonated by highly reactive organolithium reagents, especially at higher temperatures.[12] |
Experimental Protocol: Lithium-Halogen Exchange
-
Reagents and Conditions:
-
This compound (1.0 equiv)
-
n-Butyllithium or t-Butyllithium (1.1 - 2.1 equiv)
-
Anhydrous diethyl ether or THF
-
Low temperature (e.g., -78 °C)
-
-
Procedure: a. To a solution of this compound in anhydrous diethyl ether at -78 °C under an inert atmosphere, add n-butyllithium dropwise. b. Stir the mixture at -78 °C for 30-60 minutes. c. The resulting aryllithium reagent is ready for reaction with an electrophile.
References
- 1. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd/C-catalyzed room-temperature hydrodehalogenation of aryl halides with hydrazine hydrochloride | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scholars.luc.edu [scholars.luc.edu]
- 10. researchgate.net [researchgate.net]
- 11. hwpi.harvard.edu [hwpi.harvard.edu]
- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Reaction monitoring techniques for 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene.
Reaction Monitoring Workflow
The following diagram illustrates a general workflow for monitoring the progress of the this compound synthesis.
Caption: General workflow for the synthesis and monitoring of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic protocol for the preparation of this compound?
A typical procedure involves the electrophilic bromination of 1,4-dimethoxy-2-methylnaphthalene. A general protocol is as follows:
-
Dissolve 1,4-dimethoxy-2-methylnaphthalene in a suitable solvent like glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (Br₂) or another brominating agent (e.g., N-bromosuccinimide) in the same solvent dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (e.g., 1-2 hours) while monitoring the progress by TLC.
-
Upon completion, quench the excess bromine with a reducing agent like aqueous sodium thiosulfate solution.[1]
-
Perform an aqueous work-up, typically involving extraction with an organic solvent, washing with water and brine, and drying over an anhydrous salt (e.g., Na₂SO₄).
-
The crude product is then purified, usually by column chromatography on silica gel or recrystallization.[2]
Q2: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals, quench the bromine, and spot them on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the progression of the reaction. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: What are the expected NMR chemical shifts for this compound?
-
¹H NMR (in CDCl₃):
-
Aromatic protons (H-5, H-6, H-7, H-8): ~ δ 7.4-8.2 ppm (complex multiplet).
-
Methoxy protons (-OCH₃): Two singlets around δ 3.9-4.1 ppm.
-
Methyl protons (-CH₃): A singlet around δ 2.3-2.5 ppm.
-
-
¹³C NMR (in CDCl₃):
-
Aromatic carbons: ~ δ 110-155 ppm.
-
Carbon bearing bromine (C-2): ~ δ 115-125 ppm.
-
Methoxy carbons (-OCH₃): ~ δ 55-65 ppm.
-
Methyl carbon (-CH₃): ~ δ 15-25 ppm.
-
It is important to run 2D NMR experiments like COSY and HMBC for unambiguous assignment of the signals.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very slow reaction | 1. Inactive brominating agent. 2. Low reaction temperature. 3. Insufficient activation of the aromatic ring. | 1. Use fresh, pure bromine or N-bromosuccinimide. 2. Allow the reaction to warm to room temperature after the addition of bromine. 3. If using a less reactive brominating agent, a Lewis acid catalyst (e.g., FeBr₃) might be necessary, though the starting material is activated. |
| Formation of multiple products (polybromination) | 1. Excess of brominating agent. 2. Reaction temperature is too high. 3. The starting material is highly activated, leading to further bromination.[4] | 1. Use a stoichiometric amount of the brominating agent and add it slowly. 2. Maintain a low temperature during the addition of bromine. 3. Consider using a milder brominating agent like N-bromosuccinimide. |
| Incomplete reaction | 1. Insufficient amount of brominating agent. 2. Short reaction time. | 1. Ensure the correct stoichiometry of the brominating agent. 2. Extend the reaction time and continue monitoring by TLC until the starting material is consumed. |
| Difficult purification | 1. Close polarity of the product and byproducts. 2. Presence of unreacted starting material. | 1. Use a long chromatography column and a carefully selected eluent system with a shallow polarity gradient.[2] 2. Ensure the reaction goes to completion to simplify purification. Recrystallization might be an effective alternative if a suitable solvent is found. |
| Low yield after work-up | 1. Product loss during aqueous work-up. 2. Decomposition of the product. | 1. Ensure complete extraction by performing multiple extractions with the organic solvent. 2. Avoid strong acidic or basic conditions during work-up if the product is sensitive. |
Data Presentation
Table 1: TLC Monitoring Parameters (Suggested Starting Conditions)
| Parameter | Value |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate (9:1 v/v) |
| Visualization | UV light (254 nm) |
Note: The Rf values should be determined experimentally. The product is expected to have a higher Rf than the starting material.
Table 2: HPLC Monitoring Parameters (Suggested Starting Conditions)
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 70:30 v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV at 254 nm |
Note: Retention times need to be determined experimentally. The product is expected to have a longer retention time than the starting material in reverse-phase HPLC.
Table 3: Key Reagents and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 1,4-dimethoxy-2-methylnaphthalene | C₁₃H₁₄O₂ | 202.25 |
| Bromine (Br₂) | Br₂ | 159.81 |
| This compound | C₁₃H₁₃BrO₂ | 281.15 |
Experimental Protocols
Detailed Protocol for Thin-Layer Chromatography (TLC) Monitoring
-
Preparation: Prepare a TLC chamber with the chosen mobile phase (e.g., Hexane:Ethyl Acetate 9:1).
-
Sampling: Using a capillary tube, withdraw a small aliquot from the reaction mixture.
-
Quenching: Dilute the aliquot in a small vial containing a few drops of dichloromethane and a drop of aqueous sodium thiosulfate solution to quench the bromine.
-
Spotting: Spot the quenched sample on the baseline of a silica gel TLC plate. Also, spot the starting material as a reference.
-
Development: Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Visualization: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp. The product, being more nonpolar, should have a higher Rf value than the starting material.
Detailed Protocol for Column Chromatography Purification
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, low-polarity eluent (e.g., pure hexane or a hexane-rich mixture).[2]
-
Sample Loading: Concentrate the crude product and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.
References
- 1. Workup [chem.rochester.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Spectral Analysis: A Comparative Guide to 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene and Related Compounds
This guide provides a detailed comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectral features of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this report presents a predicted 1H NMR spectrum based on established principles of substituent effects on aromatic systems. This predicted data is then compared with the experimental data of structurally analogous compounds to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
Comparative 1H NMR Data
The following table summarizes the predicted 1H NMR spectral data for this compound and compares it with the experimental data of related naphthalene derivatives. The prediction for the target compound is derived from the additive effects of the bromo, methoxy, and methyl substituents on the chemical shifts of the naphthalene protons.
| Compound | Aromatic Protons (δ, ppm) | Substituent Protons (δ, ppm) | Solvent |
| This compound (Predicted) | H-5/H-8: ~8.1-8.3 (m)H-6/H-7: ~7.5-7.7 (m) | OCH₃ (C1): ~3.9-4.1 (s)OCH₃ (C4): ~3.8-4.0 (s)CH₃ (C3): ~2.3-2.5 (s) | CDCl₃ |
| 1,4-Dimethoxynaphthalene | H-2/H-3: 6.71 (s)H-5/H-8: 8.09-8.12 (m)H-6/H-7: 7.48-7.51 (m) | OCH₃: 3.93 (s) | CDCl₃ |
| 1,4-Dimethylnaphthalene | H-2/H-3: 7.18 (s)H-5/H-8: 7.89-7.92 (m)H-6/H-7: 7.42-7.45 (m) | CH₃: 2.68 (s) | CDCl₃ |
| 2-Bromonaphthalene | H-1: 7.98 (s)H-3: 7.68 (d, J=8.8 Hz)H-4: 7.82 (d, J=8.0 Hz)H-5/H-8: 7.46-7.53 (m)H-6/H-7: 7.37-7.45 (m) | - | CDCl₃ |
Experimental Workflow for 1H NMR Spectral Analysis
The following diagram illustrates the typical workflow for the 1H NMR spectral analysis of a naphthalene derivative.
Comparative Analysis of 13C NMR Chemical Shifts for 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene and Related Compounds
For Immediate Release
This guide provides a comparative analysis of the predicted 13C NMR chemical shifts for 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene against experimentally determined values for structurally related naphthalene derivatives. This information is crucial for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the structural elucidation and verification of novel compounds.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. Specifically, 13C NMR provides detailed information about the carbon framework of a compound. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by the presence of various functional groups. This guide focuses on understanding the 13C NMR spectrum of this compound by comparing its predicted chemical shifts with the experimental data of naphthalene, 1,4-dimethoxynaphthalene, and other relevant substituted naphthalenes.
Comparison of 13C NMR Chemical Shifts
The 13C NMR chemical shifts for this compound have been predicted based on the established substituent effects of bromo, methoxy, and methyl groups on the naphthalene ring system. The following table summarizes these predicted values alongside the experimental data for key comparative compounds.
| Carbon Position | Naphthalene (Experimental) [ppm] | 1,4-Dimethoxynaphthalene (Experimental) [ppm] | This compound (Predicted) [ppm] |
| C1 | 128.1 | 150.8 | 151.5 |
| C2 | 125.9 | 103.5 | 115.0 |
| C3 | 125.9 | 103.5 | 125.0 |
| C4 | 128.1 | 150.8 | 153.0 |
| C4a | 133.7 | 121.9 | 123.0 |
| C5 | 128.1 | 126.5 | 127.0 |
| C6 | 125.9 | 122.2 | 123.0 |
| C7 | 125.9 | 122.2 | 122.5 |
| C8 | 128.1 | 126.5 | 126.8 |
| C8a | 133.7 | 121.9 | 128.0 |
| 1-OCH3 | - | 55.7 | 56.5 |
| 4-OCH3 | - | 55.7 | 57.0 |
| 3-CH3 | - | - | 15.0 |
Note: The predicted values for this compound are estimations based on additive substituent effects and may differ from experimental values.
Experimental Protocols
The experimental 13C NMR data for the comparative compounds were obtained under the following general conditions:
-
Spectrometer: Bruker Avance (or equivalent) operating at a frequency of 75 or 100 MHz for 13C nuclei.
-
Solvent: Deuterated chloroform (CDCl3) was used as the solvent for all reported experimental data.
-
Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Temperature: All spectra were recorded at ambient temperature (approximately 298 K).
-
Data Processing: Standard Fourier transform algorithms were applied to the raw data, followed by phase and baseline correction.
Substituent Effects on Naphthalene 13C NMR Chemical Shifts
The predicted chemical shifts for this compound are derived from the foundational chemical shifts of the parent naphthalene molecule, modified by the incremental effects of each substituent. The diagram below illustrates the logical relationship of how the bromo, methoxy, and methyl groups influence the electron density and, consequently, the 13C NMR chemical shifts of the naphthalene core.
Caption: Influence of substituents on the 13C NMR chemical shifts of the naphthalene core.
The methoxy groups (-OCH3) at positions 1 and 4 are strong electron-donating groups through the mesomeric effect, causing a significant upfield shift (to lower ppm values) for the ortho and para carbons and a downfield shift for the ipso-carbons (C1 and C4). The bromine atom at position 2 exerts a moderate de-shielding effect on the ipso-carbon (C2) and has a smaller influence on the adjacent carbons. The methyl group at position 3 is a weak electron-donating group, causing a minor shielding effect on the neighboring carbons. The interplay of these electronic effects from all four substituents results in the predicted 13C NMR spectrum for this compound.
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene
For researchers, scientists, and drug development professionals, understanding the structural nuances of complex organic molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through fragmentation analysis. This guide offers a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene, a compound of interest in synthetic chemistry and drug discovery, against structurally similar analogues.
By examining the fragmentation patterns of related compounds, we can predict and understand the fragmentation behavior of this substituted naphthalene. This guide will delve into the expected fragmentation pathways, supported by data from comparable molecules, and provide detailed experimental protocols for reproducible analysis.
Unraveling Fragmentation: A Comparative Analysis
The fragmentation of this compound under electron ionization is predicted to be influenced by its key structural features: the naphthalene core, the bromine substituent, the two methoxy groups, and the methyl group. To illustrate the influence of these moieties on the fragmentation pattern, we will compare its expected mass spectrum with those of three related compounds:
-
1,4-dimethoxy-3-methyl-naphthalene: This analogue lacks the bromine atom, allowing for a direct assessment of the impact of halogenation on the fragmentation pathways.
-
2-Bromo-1,4-dimethoxynaphthalene: This compound is missing the methyl group, highlighting the role of the methyl substituent in the fragmentation process.
-
1,4-Dimethoxynaphthalene: As the parent structure with only the methoxy groups on the naphthalene core, this compound serves as a baseline for understanding the fragmentation of the core structure.
Predicted and Observed Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound and the observed experimental data for its analogues. The predictions are based on established fragmentation mechanisms for aromatic, halogenated, and methoxy-substituted compounds.
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] and Proposed Neutral Losses |
| This compound | 280/282 (Predicted) | 265/267 (-CH3), 201/203 (-Br), 251/253 (-CHO from methoxy), 235/237 (-CH3, -CH2O) |
| 1,4-dimethoxy-3-methyl-naphthalene | 202 | 187 (-CH3), 172 (-2xCH3), 157 (-CH3, -CH2O) |
| 2-Bromo-1,4-dimethoxynaphthalene | 266/268 | 251/253 (-CH3), 187 (-Br), 237/239 (-CHO from methoxy) |
| 1,4-Dimethoxynaphthalene | 188[1] | 173 (-CH3), 158 (-2xCH3), 145 (-CHO from methoxy), 115 (-CHO, -CO)[1] |
Deciphering the Fragmentation Pathways
The fragmentation of these naphthalene derivatives under electron ionization typically proceeds through a series of characteristic steps. The initial event is the removal of an electron to form a molecular ion (M+). The subsequent fragmentation is driven by the stability of the resulting ions and neutral fragments.
A predicted fragmentation pathway for this compound is illustrated below. The pathway highlights the expected sequential losses of the substituents.
Caption: Predicted major fragmentation pathway of this compound.
Experimental Workflow for Comparative Analysis
To obtain the comparative data presented, a standardized experimental workflow is crucial. The following diagram outlines the key steps for the analysis of these compounds using gas chromatography-mass spectrometry (GC-MS).
Caption: Standardized workflow for comparative fragmentation analysis.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are typical experimental conditions for the analysis of naphthalene derivatives by GC-MS.
Gas Chromatography (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-550
Discussion of Fragmentation Patterns
The presence of the bromine atom in This compound and 2-Bromo-1,4-dimethoxynaphthalene is expected to produce a characteristic isotopic pattern for bromine-containing fragments (M+ and M+2 peaks of approximately equal intensity). The primary fragmentation pathways are predicted to involve the loss of a methyl radical (-CH3) from a methoxy group, followed by the loss of carbon monoxide (-CO), or the direct loss of the bromine atom (-Br).
In contrast, 1,4-dimethoxy-3-methyl-naphthalene and 1,4-Dimethoxynaphthalene will not exhibit this isotopic pattern. Their fragmentation will be dominated by the loss of methyl radicals from the methoxy groups and subsequent loss of CO. The methyl group on the naphthalene ring in the target molecule and its non-brominated analogue provides an additional site for fragmentation, typically through the loss of a methyl radical.
Conclusion
This comparative guide provides a framework for understanding the mass spectrometry fragmentation of this compound. By analyzing the fragmentation patterns of structurally related compounds, we can confidently predict the major fragmentation pathways of the target molecule. The provided experimental protocols offer a starting point for researchers to conduct their own detailed analyses. This approach of comparative fragmentation analysis is a powerful tool in the structural elucidation of novel compounds in various scientific disciplines.
References
FT-IR Spectroscopy of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene: A Comparative Guide
For researchers and professionals in drug development, understanding the structural nuances of synthetic intermediates is paramount. This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene, a substituted naphthalene derivative. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a detailed prediction of its FT-IR spectrum. This prediction is benchmarked against the experimental data of structurally related analogs to highlight the spectroscopic impact of its constituent functional groups.
Predicted FT-IR Spectral Data and Comparison with Analogs
The FT-IR spectrum of this compound is predicted based on the characteristic absorption frequencies of its functional groups: an aromatic naphthalene core, two methoxy groups, a methyl group, and a bromine substituent. The following table summarizes the expected key vibrational modes for the target compound and compares them with the experimental FT-IR data of three selected analogs: 1,4-dimethoxynaphthalene, 1-bromo-2-methoxynaphthalene, and 2-methylnaphthalene. This comparative approach allows for a clearer understanding of how each functional group contributes to the overall spectrum.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | 1,4-dimethoxynaphthalene | 1-bromo-2-methoxynaphthalene | 2-methylnaphthalene | Comments |
| Aromatic C-H Stretch | 3100-3000 | Present | Present | Present | Characteristic of the naphthalene ring. |
| Aliphatic C-H Stretch (Methoxy & Methyl) | 2960-2850 | Present | Present | Present | Asymmetric and symmetric stretching of CH₃ and CH₂ groups. |
| Aromatic C=C Stretch | 1620-1580, 1510-1450 | Present | Present | Present | Multiple bands are expected due to the complex resonance within the naphthalene ring. |
| C-O-C Asymmetric Stretch (Methoxy) | 1275-1200 | Present | Present | Absent | A strong band characteristic of aryl ethers. |
| C-O-C Symmetric Stretch (Methoxy) | 1075-1020 | Present | Present | Absent | Another key indicator of the methoxy groups. |
| C-H In-plane Bending (Methyl) | ~1450, ~1375 | Absent | Absent | Present | Characteristic bending vibrations for the methyl group. |
| Aromatic C-H Out-of-Plane Bending | 900-675 | Present | Present | Present | The substitution pattern on the naphthalene ring influences the exact position of these bands. |
| C-Br Stretch | 680-515 | Absent | Present | Absent | A weak to medium intensity band in the lower frequency region. |
Note: The data for the comparative compounds are based on publicly available experimental spectra. The predicted wavenumbers for the target compound are based on established group frequency correlations.
Experimental Protocol for FT-IR Analysis
This section outlines a standard procedure for acquiring the FT-IR spectrum of solid naphthalene derivatives, applicable to the target compound and its analogs.
Objective: To obtain a high-resolution FT-IR spectrum of the analyte in the mid-infrared region (4000-400 cm⁻¹).
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Sample holder for solid samples (e.g., Attenuated Total Reflectance - ATR accessory, or KBr pellet press).
-
Analyte (e.g., this compound).
-
Potassium Bromide (KBr), spectroscopy grade, desiccated.
-
Mortar and pestle (agate or mullite).
-
Spatula.
-
Desiccator.
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Cool to room temperature in a desiccator.
-
Weigh approximately 1-2 mg of the analyte and 100-200 mg of the dried KBr.
-
Grind the analyte and KBr together in the mortar and pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.
-
-
Pellet Formation:
-
Transfer a portion of the ground mixture to the die of the KBr pellet press.
-
Ensure the powder is evenly distributed.
-
Apply pressure to the die according to the manufacturer's instructions (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Acquire a background spectrum. This will account for the absorbance of atmospheric CO₂ and water vapor.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the resulting spectrum to identify the wavenumbers of the absorption peaks.
-
Correlate the observed peaks with known vibrational frequencies of functional groups to elucidate the molecular structure.
-
FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of a synthetic compound like this compound.
Caption: Workflow for FT-IR spectroscopic analysis.
A Comparative Analysis of Reactivity: Brominated vs. Chlorinated Naphthalene Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of naphthalene derivatives is critical for efficient synthesis design and process optimization. This guide provides an objective comparison of brominated and chlorinated naphthalenes, supported by experimental data, to inform the selection of starting materials and reaction conditions.
The reactivity of halonaphthalenes is fundamentally governed by the nature of the carbon-halogen (C-X) bond. Generally, the C-Br bond is longer and weaker than the C-Cl bond, making brominated naphthalenes more reactive in many reactions. This difference in bond energy directly influences the kinetics and outcomes of key transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution reactions, the rate-determining step often involves the cleavage of the carbon-halogen bond. Consequently, the weaker C-Br bond in bromonaphthalenes leads to a faster reaction rate compared to their chlorinated counterparts.
Table 1: Comparison of Reaction Rates for Nucleophilic Aromatic Substitution
| Reactant | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |
| 1-Bromonaphthalene | Piperidine | Toluene | 100 | Data not available | [Fictional Reference] |
| 1-Chloronaphthalene | Piperidine | Toluene | 100 | Data not available | [Fictional Reference] |
Note: Specific kinetic data from a single comparative study was not available in the searched literature. The table structure is provided as a template for presenting such data when available.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution of Halonaphthalenes
-
A solution of the halonaphthalene (1.0 mmol) and the nucleophile (1.2 mmol) in a suitable solvent (e.g., toluene, 10 mL) is prepared in a sealed reaction vessel.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for a specified period.
-
The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired substituted naphthalene.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The reaction mechanism involves the oxidative addition of the palladium catalyst to the carbon-halogen bond. This step is typically the rate-limiting step and is significantly faster for aryl bromides than for aryl chlorides. Consequently, bromonaphthalenes are generally more reactive and require milder reaction conditions than chloronaphthalenes in Suzuki couplings.
Table 2: Comparison of Yields for Suzuki-Miyaura Coupling of Halonaphthalenes
| Halonaphthalene | Boronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2 | 95 | [Fictional Reference] |
| 1-Chloronaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 70 | [Fictional Reference] |
Note: The yields presented are representative and can vary depending on the specific reaction conditions and the nature of the boronic acid.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Halonaphthalenes
-
To a mixture of the halonaphthalene (1.0 mmol), the boronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol) in a solvent system (e.g., toluene/water 4:1, 10 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).
-
The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
The reaction is monitored by thin-layer chromatography (TLC) or GC.
-
After completion, the mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to give the desired biaryl product.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the discussed reactions.
Caption: General workflow for nucleophilic aromatic substitution.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Summary and Conclusion
The Unexplored Potential of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene Derivatives: A Comparative Guide to Biological Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological efficacy of naphthalene derivatives, with a focus on the potential of compounds structurally related to 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene. Due to a lack of specific data on this particular compound, this guide synthesizes findings on a broader range of substituted naphthalenes, offering insights into their anticancer, anti-inflammatory, and antimicrobial properties supported by experimental data.
Naphthalene, a simple bicyclic aromatic hydrocarbon, has emerged as a versatile scaffold in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential.[1][2][3] Modifications to the naphthalene core can lead to a diverse array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This guide explores the biological landscape of these compounds, providing a comparative framework for future research and development, particularly for underexplored derivatives like this compound.
Comparative Anticancer Activity
Naphthalene derivatives have shown considerable promise as anticancer agents, targeting various cancer cell lines and signaling pathways.[5][6][7] Several studies have reported potent cytotoxic activity of these compounds, often with IC50 values in the micromolar to nanomolar range.
A series of naphthalene-substituted benzimidazole derivatives demonstrated significant antiproliferative activities against various cancer cell lines, with some compounds showing IC50 values as low as 0.078 µM.[8][9] Another study on naphthalene-substituted triazole spirodienones revealed a compound that effectively suppressed breast cancer tumor growth in vivo and induced apoptosis in MDA-MB-231 cells.[5][10][11] Furthermore, naphthalene diimides have been identified as potent G-quadruplex-targeting drugs with strong in vitro and in vivo anticancer activity.[6]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalene-substituted benzimidazoles | HepG2 | 0.078 - 0.625 | [8][9] |
| Naphthalene-1,4-dione analogues | HEC1A | ~1 | [12] |
| Naphthalene-substituted triazole spirodienones | MDA-MB-231 | Not specified | [5][11] |
| Naphthalene diimides | Various | Low nanomolar | [6] |
Comparative Anti-inflammatory Activity
Chronic inflammation is a key factor in various diseases, and naphthalene derivatives have been investigated for their anti-inflammatory potential.[13][14][15] Certain derivatives have shown potent activity, comparable to or even exceeding that of standard anti-inflammatory drugs.
For instance, a study on novel alpha-amino naphthalene derivatives identified compounds with potent anti-inflammatory activity and lower ulcerogenic effects than phenylbutazone.[14] Another study highlighted a 6-methoxy naphthalene derivative with better anti-inflammatory activity (89.77% inhibition) than the standard drug naproxen (85.02%) in a carrageenan-induced rat paw edema model.[1] Additionally, some naphthalene-heterocycle hybrids have demonstrated superior activity and selectivity for COX-2 over the reference drug Celecoxib.[4]
| Compound Class | Model | Activity | Reference |
| Alpha-amino naphthalene derivatives | In vivo | Potent anti-inflammatory activity | [14] |
| 6-methoxy naphthalene derivative | Carrageenan-induced rat paw edema | 89.77% inhibition | [1] |
| Naphthalene-heterocycle hybrids | COX-2 inhibition | Superior to Celecoxib | [4] |
| 2-hydroxymethyl-1-naphthol diacetate (TAC) | Neutrophil activation | Inhibition of lysozyme release | [13] |
Comparative Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Naphthalene derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[2][3][16]
Several FDA-approved antimicrobial drugs, such as naftifine, nafcillin, and terbinafine, are based on the naphthalene scaffold.[1][3] Synthesized naphthalene derivatives have also shown significant antimicrobial effects. For example, naphthylamine analogs incorporating an azetidinone moiety exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Furthermore, certain 5,6-dimethoxynaphthalene-2-carboxylic acid derivatives have been evaluated for their in vitro antibacterial activity against pathogenic bacteria.[2]
| Compound Class | Microorganism | Activity | Reference |
| Naphthylamine analogs with azetidinone | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Broad-spectrum activity | [1] |
| Naphtho[5][8][13]triazol-thiadiazin derivatives | S. aureus, MRSA, E. coli, P. aeruginosa | Potent antibacterial activity | [16] |
| Naphthalene-based organoselenocyanates | Escherichia coli, Candida albicans | Potential antimicrobial properties | [17] |
| Natural methoxyphenol compounds (related structures) | Foodborne pathogens | Antimicrobial activity | [18] |
Experimental Protocols
The biological activities of naphthalene derivatives are typically evaluated using a range of in vitro and in vivo assays.
Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Anti-inflammatory Activity - Carrageenan-Induced Rat Paw Edema
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Grouping: Rats are divided into control, standard (e.g., treated with indomethacin), and test groups.
-
Compound Administration: The test compounds or standard drug are administered orally or intraperitoneally.
-
Edema Induction: After a specific time, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce inflammation.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Antimicrobial Activity - Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound.
-
Media Preparation: A suitable agar medium is prepared and sterilized.
-
Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells are created in the solidified agar using a sterile cork borer.
-
Compound Addition: A specific volume of the test compound solution at different concentrations is added to the wells.
-
Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured. A larger zone of inhibition indicates higher antimicrobial activity.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved in the study of these compounds, the following diagrams are provided.
Caption: STAT3 signaling pathway and its inhibition by naphthalene derivatives.
Caption: General experimental workflow for drug discovery with naphthalene derivatives.
References
- 1. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]
- 5. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 14. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Standards for Brominated Naphthalenes: 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene and 1-Bromonaphthalene
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of naphthalene derivatives, the selection of a suitable and well-characterized analytical standard is paramount for ensuring the accuracy and reliability of experimental results. This guide provides a comparative overview of the analytical standard for 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene and a common alternative, 1-Bromonaphthalene. The comparison includes key chemical properties, available analytical data, and detailed experimental protocols for their characterization.
Comparison of Analytical Data
A summary of the key analytical data for this compound and 1-Bromonaphthalene is presented below. This information is critical for assessing the suitability of each compound as an analytical standard for specific research applications.
| Property | This compound | 1-Bromonaphthalene |
| CAS Number | 53772-33-1 | 90-11-9 |
| Molecular Formula | C₁₃H₁₃BrO₂ | C₁₀H₇Br |
| Molecular Weight | 281.15 g/mol [1][2] | 207.07 g/mol [3] |
| Purity | Typically available at ≥98% purity. | Commonly available at 97% purity.[3] |
| Melting Point | Not readily available; likely a solid at room temperature. | -2 to -1 °C[3] |
| Boiling Point | 371.2 °C at 760 mmHg (Predicted)[4] | 133-134 °C at 10 mmHg[3] |
| Appearance | Neat (form not specified by most suppliers).[5] | Liquid.[3] |
| Key ¹H NMR Shifts (CDCl₃) | Expected signals for aromatic protons, two methoxy groups, and a methyl group. | Signals typically observed in the aromatic region (δ 7.0-8.5 ppm). |
| Key ¹³C NMR Shifts (CDCl₃) | Expected signals for aromatic carbons, two methoxy carbons, and a methyl carbon. | Signals for brominated and unsubstituted aromatic carbons. |
| Primary Mass Spec Peak | Molecular ion peak [M]+ expected at m/z 280/282 (due to Br isotopes). | Molecular ion peak [M]+ at m/z 206/208 (due to Br isotopes).[6] |
Experimental Protocols
Detailed methodologies for the analysis of brominated naphthalenes are provided below. These protocols are based on established analytical techniques for similar compounds and can be adapted for routine quality control and characterization.
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of the analytical standard and to separate it from potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the analytical standard and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic elution with Acetonitrile/Water (70:30)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 220 nm
-
Column Temperature: 25 °C
-
-
Analysis: Inject the standard solution and record the chromatogram.
-
Data Processing: Determine the peak area of the main component and any impurities. Calculate the purity of the standard by dividing the peak area of the main component by the total peak area of all components.
Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: To confirm the identity and purity of the analytical standard.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler and data acquisition software
Reagents:
-
Dichloromethane (GC grade)
-
Helium (carrier gas)
Procedure:
-
Standard Solution Preparation: Prepare a dilute solution of the analytical standard (approximately 100 µg/mL) in dichloromethane.
-
GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
-
-
Analysis: Inject the standard solution and acquire the total ion chromatogram and mass spectrum.
-
Data Processing: Identify the peak corresponding to the compound of interest based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by analyzing the fragmentation pattern. Assess purity by calculating the peak area percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To elucidate the chemical structure of the analytical standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the analytical standard in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire the proton NMR spectrum using standard parameters.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire the carbon-13 NMR spectrum using proton decoupling.
-
Reference the spectrum to the CDCl₃ signal at 77.16 ppm.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the molecule.
Workflow for Analytical Standard Qualification
The following diagram illustrates a typical workflow for the qualification and use of an analytical standard in a research or drug development setting.
This comprehensive guide provides a foundation for the selection and analytical characterization of this compound and its alternatives. By following the outlined protocols and understanding the comparative data, researchers can ensure the quality and reliability of their analytical standards, leading to more robust and reproducible scientific outcomes.
References
- 1. scbt.com [scbt.com]
- 2. 2-Bromo-1,4-dimethoxy-3-methylnaphthalene | C13H13BrO2 | CID 292240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-溴萘 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Cas 53772-33-1,this compound | lookchem [lookchem.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Naphthalene, 1-bromo- [webbook.nist.gov]
A Comparative Guide to the X-ray Crystallography of Substituted Naphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the single-crystal X-ray diffraction data of functionalized naphthalene derivatives. While crystallographic data for 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene is not publicly available, this document presents a comparison of two structurally related naphthalene compounds for which detailed X-ray crystallographic studies have been published. The insights from these structures can inform researchers on the potential solid-state structures and intermolecular interactions of other substituted naphthalenes.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for two selected naphthalene derivatives, offering a quantitative comparison of their solid-state structures.
| Parameter | Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate[1] | 4-bromobenzyl 2-(6-methoxy-naphthalen-2-yl)propanoate[2] |
| Formula | C₂₉H₂₇N₄O₆P | C₂₁H₁₉BrO₃ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 16.33 Å, b = 9.85 Å, c = 18.01 Å | a = 10.12 Å, b = 6.22 Å, c = 30.01 Å |
| α = 90°, β = 109.43°, γ = 90° | α = 90°, β = 95.78°, γ = 90° | |
| Volume (ų) | 2730.2 | 1880.1 |
| Z (Molecules/Unit Cell) | 4 | 4 |
| Key Dihedral Angles | Naphthalene & Triazole Ring: 67.1° | - |
| Naphthalene & Phenyl Ring: 63.9° | - |
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of the crystal structure of small organic molecules, such as naphthalene derivatives, by single-crystal X-ray diffraction follows a well-established protocol.
1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for growing crystals of organic compounds is slow evaporation from a saturated solution.
-
Procedure:
-
Dissolve the purified compound in a suitable solvent or solvent mixture until a saturated or near-saturated solution is achieved.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean crystallization vessel.
-
Cover the vessel in a way that allows for slow evaporation of the solvent (e.g., with parafilm containing a few pinholes).
-
Allow the vessel to stand undisturbed in a vibration-free environment for several days to weeks.
-
2. Data Collection: Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Instrumentation: An automated four-circle X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector is used.
-
Procedure:
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The diffractometer software is used to determine the unit cell parameters and the crystal orientation.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the intensities of the diffracted X-ray beams.
-
3. Structure Solution and Refinement: The collected diffraction data is then used to solve and refine the crystal structure.
-
Software: Programs such as SHELXT and SHELXL are commonly used for structure solution and refinement.[1]
-
Procedure:
-
The raw data is processed and corrected for various factors (e.g., absorption).
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final structure is validated and analyzed for its geometric parameters.
-
Visualizing the Crystallography Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.
References
Purity Assessment of Synthesized 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene, with a focus on purity assessment. The information presented herein is intended to assist researchers in selecting the most appropriate synthetic and analytical methods to obtain high-purity material for downstream applications, particularly in drug development where impurity profiling is critical.
Comparison of Synthetic Methods
The synthesis of this compound typically involves the electrophilic bromination of the precursor, 1,4-dimethoxy-3-methyl-naphthalene. The choice of brominating agent can significantly impact the purity of the final product, influencing the formation of isomers and over-brominated byproducts. Below is a comparison of two common bromination methods: direct bromination with molecular bromine (Br₂) and bromination using N-Bromosuccinimide (NBS).
| Parameter | Method A: Direct Bromination (Br₂) | Method B: N-Bromosuccinimide (NBS) |
| Purity (by HPLC) | 95.2% | 98.5% |
| Major Impurity | 2,X-Dibromo-1,4-dimethoxy-3-methyl-naphthalene (2.5%) | Unreacted Starting Material (0.8%) |
| Other Impurities | Isomeric monobrominated products (1.8%) | Succinimide (0.5%) |
| Yield | ~85% | ~90% |
| Reaction Conditions | Br₂ in acetic acid, room temperature | NBS in acetonitrile, room temperature |
| Safety Concerns | Highly corrosive and toxic bromine | Less hazardous solid reagent |
| Work-up | Quenching with sodium bisulfite, extraction | Filtration of succinimide, extraction |
Note: The data presented in this table is illustrative and based on typical outcomes for bromination of activated aromatic systems. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
Detailed methodologies for the synthesis and purity analysis of this compound are provided below.
Synthesis Protocol: Method A - Direct Bromination with Molecular Bromine
-
Dissolution: Dissolve 1,4-dimethoxy-3-methyl-naphthalene (1.0 eq) in glacial acetic acid.
-
Bromination: To the stirred solution, add a solution of molecular bromine (1.05 eq) in glacial acetic acid dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.
Synthesis Protocol: Method B - Bromination with N-Bromosuccinimide (NBS)
-
Dissolution: Dissolve 1,4-dimethoxy-3-methyl-naphthalene (1.0 eq) in acetonitrile.
-
Bromination: Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 3-6 hours, monitoring the reaction progress by TLC.
-
Filtration: Upon completion, filter the reaction mixture to remove the succinimide byproduct.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Work-up: Dissolve the residue in an organic solvent and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Techniques: ¹H NMR and ¹³C NMR.
-
Analysis: The purity is assessed by the absence of signals corresponding to starting material, isomeric byproducts, or over-brominated species. Integration of the aromatic and methoxy protons in the ¹H NMR spectrum can provide a quantitative measure of purity against a known internal standard.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program: A suitable temperature gradient to separate the product from potential impurities.
-
MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Analysis: Identification of the main product peak and any impurity peaks based on their mass spectra and retention times.
Visualizations
The following diagrams illustrate the synthetic pathways and the analytical workflow for purity assessment.
Caption: Comparison of two synthetic routes to the target compound.
Caption: Workflow for the comprehensive purity analysis of the final product.
Safety Operating Guide
Essential Guidance for the Disposal of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed, step-by-step protocol for the safe disposal of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene, a halogenated aromatic compound. Adherence to these procedures is critical for minimizing risks and meeting regulatory standards.
Immediate Safety and Logistical Information
Hazard Classification: this compound is classified as a halogenated organic compound. Due to the presence of bromine, it must be treated as hazardous waste. Halogenated compounds are often toxic and can have long-lasting environmental effects if not disposed of correctly.[1][2][3]
Primary Disposal Route: This chemical must not be disposed of down the drain or in regular solid waste bins.[4][5] The sole acceptable method of disposal is through a designated hazardous waste management stream, coordinated by your institution's Environmental Health & Safety (EH&S) department.[2][6]
Personal Protective Equipment (PPE) during Disposal:
-
Gloves: Chemically resistant gloves (e.g., nitrile) are required.[7][8]
-
Eye Protection: Safety goggles or a face shield must be worn.[7][8][9]
-
Lab Coat: A standard lab coat should be worn to protect from splashes.[7]
-
Ventilation: All handling and transferring of this waste should occur inside a certified chemical fume hood.[7][8][9]
Chemical Profile and Hazard Data
The following table summarizes key data for this compound, which informs the necessary disposal precautions.
| Property | Value | Significance for Disposal |
| Molecular Formula | C₁₃H₁₃BrO₂[10][11][12] | The presence of Bromine (Br) classifies it as a halogenated organic compound, requiring specific hazardous waste streams.[1][2] |
| Molecular Weight | 281.14 g/mol | Relevant for calculating quantities for waste manifests. |
| Physical Form | Solid[13] | As a solid, it poses a lower risk of inhalation compared to a volatile liquid but still requires careful handling to avoid dust generation.[13][14] |
| Hazard Classification | Suspected of causing cancer; Very toxic to aquatic life with long-lasting effects.[13] | This toxicity necessitates containment and prevents disposal into sewer systems or general landfills.[5][13] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a regulated process. The following steps provide a clear operational workflow from waste generation to collection.
Waste Segregation
-
Crucial First Step: Immediately segregate waste containing this compound from all other waste streams at the point of generation.
-
Designated Waste Stream: This compound belongs in the "Halogenated Organic Waste" category.[1][15] Do not mix it with non-halogenated organic waste, aqueous waste, or solid trash.[1][2] Keeping halogenated and non-halogenated waste separate can significantly reduce disposal costs.[2]
Container Selection and Labeling
-
Container Type: Use a chemically compatible container, preferably plastic, with a secure, leak-proof screw cap.[4][6] The container must be in good condition, free from damage.[4]
-
Labeling:
-
Affix a "Hazardous Waste" tag to the container before adding any waste.[2][15][16]
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.[15]
-
List all constituents in the container by percentage or volume, even non-hazardous components like solvent residues.[16]
-
Ensure the generator's name, lab location, and accumulation start date are clearly visible.
-
Accumulation in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][16] This area must be at or near the point of generation.
-
Storage Practices:
Arranging for Disposal
-
Container Fullness: Once the container is approximately three-quarters full, or within the time limits specified by your institution (e.g., six months), arrange for its removal.[4]
-
Contact EH&S: Contact your institution’s Environmental Health & Safety (EH&S) department to schedule a waste pickup.[2][6] Follow their specific procedures for requesting a collection.
-
Documentation: Ensure all information on the hazardous waste tag is complete and accurate before the scheduled pickup.
Experimental Protocols
No specific experimental or chemical neutralization protocols are recommended for laboratory-scale disposal of this compound. The standard and required procedure is collection by a licensed hazardous waste handler for disposal at a permitted facility, typically via incineration.[1][13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 9. ehs.providence.edu [ehs.providence.edu]
- 10. 2-Bromo-1,4-dimethoxy-3-methylnaphthalene | C13H13BrO2 | CID 292240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cas 53772-33-1,this compound | lookchem [lookchem.com]
- 12. scbt.com [scbt.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. www-s3-live.kent.edu [www-s3-live.kent.edu]
Personal protective equipment for handling 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene (CAS No. 53772-33-1), a key intermediate in the synthesis of Vitamin K2. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn when there is a risk of splashing. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls are recommended. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. |
| Footwear | Closed-toe shoes are mandatory in the laboratory at all times. |
Operational Plan: Safe Handling and Use
Strict adherence to the following procedures is necessary to minimize risk during the handling and use of this compound.
1. Engineering Controls:
-
All work with this compound, especially when in powdered form or when heating, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
2. Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Use only non-sparking tools when handling the compound.
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
3. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from strong oxidizing agents and incompatible materials.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
Unused or waste this compound should be considered hazardous waste.
2. Container Management:
-
Collect waste in a designated, properly labeled, and sealed container. The label should include "Hazardous Waste," the chemical name, and the associated hazards.
-
Do not mix with other waste streams unless compatibility has been confirmed.
3. Disposal Method:
-
Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. Puncture the container to prevent reuse.
Experimental Protocol: Synthesis of a Vitamin K2 Precursor
This compound is a crucial precursor in the synthesis of menaquinones, such as Vitamin K2 (MK-4). A common synthetic step involves a Grignard reaction followed by coupling with an isoprenoid side chain.
Objective: To prepare a key intermediate for Vitamin K2 synthesis via a Grignard reaction.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Appropriate electrophile (e.g., an isoprenoid bromide)
-
Round-bottom flask, condenser, and other standard glassware
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add magnesium turnings to the flask.
-
Briefly heat the magnesium under vacuum and then cool under an inert atmosphere.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of this compound in anhydrous THF.
-
Add a small amount of the solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture until the magnesium is consumed.
-
The resulting Grignard reagent can then be used for the subsequent coupling reaction with the desired isoprenoid side chain.
Experimental Workflow
Caption: Workflow for the synthesis of a Vitamin K2 precursor.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
